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  • Product: 2-Ethyl-5-methylcyclohexan-1-one
  • CAS: 116530-93-9

Core Science & Biosynthesis

Foundational

Stereochemical Profiling and Asymmetric Synthesis of 2-Ethyl-5-methylcyclohexan-1-one: A Technical Guide for Drug Development

As drug development increasingly relies on rigidified chiral scaffolds to probe receptor binding pockets, monoterpene-like derivatives have emerged as critical structural tools. 2-Ethyl-5-methylcyclohexan-1-one is a synt...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on rigidified chiral scaffolds to probe receptor binding pockets, monoterpene-like derivatives have emerged as critical structural tools. 2-Ethyl-5-methylcyclohexan-1-one is a synthetic analog of the naturally occurring monoterpene menthone[1]. By substituting the native isopropyl group with an ethyl group, researchers can fine-tune steric bulk and lipophilicity, making this compound an exceptional probe for olfactory receptors and transient receptor potential (TRP) channels[2].

This whitepaper provides an authoritative, in-depth analysis of the stereochemical architecture, conformational thermodynamics, and asymmetric synthesis of 2-ethyl-5-methylcyclohexan-1-one.

Stereochemical Architecture & The CIP Priority Inversion

The 2-ethyl-5-methylcyclohexan-1-one scaffold contains two stereogenic centers (C2 and C5), yielding four distinct stereoisomers: two pairs of enantiomers that form cis and trans diastereomers.

A critical stereochemical nuance of this molecule lies in its Cahn-Ingold-Prelog (CIP) priority rules, which invert relative to its well-known analog, menthone (2-isopropyl-5-methylcyclohexan-1-one)[1].

  • In Menthone: The C2 isopropyl group outranks the C3 ring carbon because the branched isopropyl carbon is bonded to two other carbons. Thus, the (2S, 5R) configuration designates the trans isomer[1].

  • In 2-Ethyl-5-methylcyclohexan-1-one: The C2 ethyl group is unbranched (-CH₂CH₃). When comparing the C3 ring carbon to the C1' ethyl carbon, C3 is bonded to C4 (a carbon), whereas the ethyl C2' is bonded only to hydrogens. Therefore, the C3 ring carbon outranks the ethyl group.

Causality in Nomenclature: Because of this CIP priority shift, the (2S, 5R) configuration in 2-ethyl-5-methylcyclohexan-1-one places both the ethyl and methyl groups on the same face of the cyclohexane ring. Consequently, (2S, 5R) designates the cis isomer , not the trans isomer. Failure to account for this inversion frequently leads to misassigned stereocenters in pharmacological literature.

Stereoisomers Root 2-Ethyl-5-methylcyclohexan-1-one (2 Chiral Centers = 4 Isomers) Cis Cis Diastereomers (Substituents on same face) Root->Cis Trans Trans Diastereomers (Substituents on opposite faces) Root->Trans Cis1 (2S, 5R)-Isomer Eq-Ethyl / Ax-Methyl Cis->Cis1 Cis2 (2R, 5S)-Isomer Eq-Ethyl / Ax-Methyl Cis->Cis2 Trans1 (2S, 5S)-Isomer Diequatorial Trans->Trans1 Trans2 (2R, 5R)-Isomer Diequatorial Trans->Trans2 Cis1->Cis2 Enantiomeric Pair Trans1->Trans2 Enantiomeric Pair

Fig 1: Stereochemical relationship and conformational preferences of 2-ethyl-5-methylcyclohexan-1-one.

Conformational Landscape & Thermodynamic Stability

The pharmacological activity of monoterpene-based scaffolds is heavily dictated by their 3D conformational landscape[3]. The cyclohexane ring adopts a chair conformation to minimize torsional strain, which has been extensively mapped in analogous structures using microwave spectroscopy[4].

For the trans isomers (e.g., 2S, 5S), both the ethyl and methyl groups can simultaneously occupy equatorial positions. This diequatorial conformation completely eliminates 1,3-diaxial interactions, making the trans diastereomer thermodynamically highly stable.

Conversely, the cis isomers (e.g., 2S, 5R) are forced into a conformation where one substituent must be axial. Because the A-value of an ethyl group (~1.75 kcal/mol) is nearly identical to that of a methyl group (~1.70 kcal/mol), the cis isomer exists as a rapidly interconverting dynamic mixture at room temperature, with a negligible thermodynamic preference (~0.05 kcal/mol) for the equatorial-ethyl/axial-methyl conformer.

Table 1: Stereoisomer Nomenclature and Conformational Data

IsomerAbsolute ConfigurationDiastereomeric FormDominant Chair ConformationCalculated A-Value Conflict
(+)-Trans (2S, 5S)TransDiequatorialNone (Highly Stable)
(-)-Trans (2R, 5R)TransDiequatorialNone (Highly Stable)
(+)-Cis (2S, 5R)CisEq-Ethyl / Ax-Methyl~0.05 kcal/mol (Dynamic)
(-)-Cis (2R, 5S)CisEq-Ethyl / Ax-Methyl~0.05 kcal/mol (Dynamic)
Pharmacological Relevance: TRPM8 Receptor Probing

Monoterpenes like menthol and menthone are classic agonists of the TRPM8 ion channel, the primary molecular transducer of cold somatosensation[2]. By utilizing 2-ethyl-5-methylcyclohexan-1-one, researchers can systematically perturb the hydrophobic tail of the menthone scaffold.

Studies on stereoisomeric analogs demonstrate that current activation and EC50 values are differentially modulated by the specific spatial orientation of the C2 alkyl group[2]. The ethyl derivative serves as a precise steric probe: its reduced bulk compared to an isopropyl group allows tighter packing within the TRPM8 S1-S4 transmembrane voltage-sensor domain, altering the voltage-dependent activation curves. Furthermore, these monoterpene-based scaffolds exhibit excellent bioavailability and readily cross the blood-brain barrier, making them ideal starting points for neuroprotective drug design[3]. The compound also serves as a precursor in the synthesis of complex propionic acid esters[5].

Experimental Protocols: Asymmetric Synthesis & Resolution

To utilize this scaffold in drug development, one must synthesize it with high enantiomeric and diastereomeric excess. The most robust method is the Enders SAMP/RAMP Hydrazone Alkylation , which utilizes a chiral auxiliary to direct the stereochemical outcome.

Synthesis A 5-Methylcyclohexan-1-one (Prochiral Ketone) B SAMP Hydrazone Formation (Chiral Auxiliary) A->B C LDA / THF, -78°C (Aza-enolate Generation) B->C D Ethyl Iodide (Stereoselective Alkylation) C->D E Ozonolysis (Auxiliary Cleavage) D->E F (2S, 5R)-2-Ethyl-5-methyl- cyclohexan-1-one E->F

Fig 2: Asymmetric synthesis workflow using Enders SAMP hydrazone alkylation methodology.

Protocol A: Stereoselective Synthesis Workflow
  • Hydrazone Formation: Reflux 5-methylcyclohexan-1-one with (S)-(-)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) in benzene with a catalytic amount of p-toluenesulfonic acid. Use a Dean-Stark trap to remove water, driving the equilibrium toward the hydrazone.

  • Aza-Enolate Generation: Cool the purified SAMP hydrazone to -78 °C in anhydrous THF. Dropwise addition of 1.05 equivalents of Lithium diisopropylamide (LDA) generates the aza-enolate. Causality Note: The rigid pyrrolidine methoxymethyl ether chelates the lithium ion, locking the enolate geometry.

  • Asymmetric Alkylation: Slowly add ethyl iodide (EtI) at -78 °C. The chiral auxiliary physically blocks the top face of the enolate, forcing the ethyl electrophile to attack exclusively from the less hindered bottom face, establishing the C2 stereocenter with >95% e.e.

  • Auxiliary Cleavage: Subject the alkylated hydrazone to ozonolysis (O₃) at -78 °C in dichloromethane, followed by a reductive workup using dimethyl sulfide. This safely cleaves the C=N bond without epimerizing the newly formed alpha-chiral center.

Protocol B: Self-Validating Analytical Characterization

To ensure scientific integrity, the synthetic outcome must be validated using orthogonal analytical techniques:

  • 1H NMR Spectroscopy (Diastereomeric Validation): Analyze the coupling constants ( J ) of the C2 methine proton. In a self-validating system, the trans isomer (diequatorial) will exhibit a large axial-axial coupling constant ( Jaa​≈10−12 Hz) with the adjacent C3 axial proton. Conversely, the cis isomer will display an averaged, significantly smaller coupling constant ( J≈6−8 Hz) due to its dynamic eq/ax interconversion. This spectral divergence provides immediate, non-destructive validation of the relative stereochemistry.

  • Chiral Gas Chromatography (Enantiomeric Validation): Baseline resolution of all four stereoisomers must be achieved using a β -cyclodextrin-based chiral stationary phase (e.g., CP-Chirasil-Dex CB). Validation of enantiomeric excess is confirmed only when the peak area of the target enantiomer exceeds 98% relative to its antipode.

References
  • Exploring the conformational landscape of menthol, menthone, and isomenthone: a microwave study Frontiers in Chemistry URL:[4]

  • Menthone Wikipedia URL:[1]

  • Differential Activation of TRPM8 by the Stereoisomers of Menthol PMC - National Institutes of Health (NIH) URL:[2]

  • Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery MDPI URL:[3]

  • JP2778152B2 - Process for producing 3- (2-cyclohexanoyl) propionates Google Patents URL:[5]

Sources

Exploratory

Prepared for: Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the IUPAC Nomenclature of 2-Ethyl-5-methylcyclohexan-1-one From the Office of the Senior Application Scientist Introduction The precise and unambiguous naming of chemical compounds is a cor...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the IUPAC Nomenclature of 2-Ethyl-5-methylcyclohexan-1-one

From the Office of the Senior Application Scientist

Introduction

The precise and unambiguous naming of chemical compounds is a cornerstone of scientific communication. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework for this purpose, ensuring that a chemical name corresponds to a single, unique structure.[1][2][3] This guide offers a detailed exploration of the IUPAC nomenclature for 2-Ethyl-5-methylcyclohexan-1-one, a substituted cyclic ketone. We will deconstruct its name to understand the underlying principles of functional group priority, ring numbering, substituent ordering, and stereochemical designation. This document is intended to serve as a comprehensive reference for professionals in chemical research and drug development, where accuracy in chemical structure representation is paramount.

Core Principles of IUPAC Nomenclature for Substituted Cyclohexanones

The systematic naming of substituted cyclohexanones is governed by a hierarchical set of rules established by IUPAC. The fundamental approach involves identifying the principal functional group, the parent hydrocarbon, and all substituents, and then assembling the name in a prescribed order.[1][2]

Identification of the Parent Structure

The foundation of the name is the parent hydrocarbon. For the compound , the presence of a six-membered carbon ring containing a ketone functional group identifies the parent structure as cyclohexanone . The "-e" from the parent alkane, cyclohexane, is replaced with the suffix "-one" to denote the ketone.[1][4]

Numbering the Cyclohexanone Ring

The numbering of the carbon atoms in the cyclohexanone ring is a critical step and adheres to the following prioritized rules:

  • Principal Functional Group Priority : The carbon atom of the carbonyl group (C=O) is always assigned the locant (position number) 1.[1][4][5][6] This is a fixed rule for cyclic ketones and this number is often omitted from the final name unless its absence would create ambiguity.

  • Lowest Locant Rule for Substituents : The ring is numbered in a direction (clockwise or counter-clockwise) that assigns the lowest possible numbers to the substituents at the first point of difference.[1][7]

  • Alphabetical Order for Substituents : If the lowest locant rule does not resolve a numbering choice, the substituent that comes first alphabetically is assigned the lower number.[1]

Naming and Ordering Substituents

Substituents are designated as prefixes to the parent name "cyclohexanone".

  • Alphabetical Order : Multiple substituents are listed in alphabetical order, irrespective of their locant number.[1][7] For 2-Ethyl-5-methylcyclohexan-1-one, "ethyl" precedes "methyl" alphabetically.

  • Prefixes : Multiplier prefixes such as "di-", "tri-", etc., are used if multiple identical substituents are present. These prefixes are generally ignored when alphabetizing.

Deconstructing 2-Ethyl-5-methylcyclohexan-1-one

Let's apply these principles to the specific case of 2-Ethyl-5-methylcyclohexan-1-one.

  • Parent Name : The suffix "-one" and the root "cyclohexan" indicate a six-membered ring with a ketone functional group, hence cyclohexanone .

  • Principal Functional Group : The ketone's carbonyl carbon is at position 1 .

  • Substituents : We have an ethyl group and a methyl group.

  • Numbering :

    • The carbonyl carbon is C1.

    • We can number the ring clockwise or counter-clockwise.

      • Clockwise : This would place the ethyl group at C2 and the methyl group at C5. The locants would be 2,5.

      • Counter-clockwise : This would place the methyl group at C3 and the ethyl group at C6. The locants would be 3,6.

    • Applying the lowest locant rule, we compare the two sets of locants (2,5 vs. 3,6). At the first point of difference, 2 is lower than 3. Therefore, the correct numbering is clockwise, resulting in the ethyl group at position 2 and the methyl group at position 5.

  • Final Assembly : The substituents are arranged alphabetically: "ethyl" then "methyl". Their respective locants are placed before each name. This leads to the final IUPAC name: 2-Ethyl-5-methylcyclohexan-1-one .

Visualization of the Structure and Numbering

The following diagram illustrates the structure of 2-Ethyl-5-methylcyclohexan-1-one with the correct IUPAC numbering.

Caption: Structure and IUPAC numbering of 2-Ethyl-5-methylcyclohexan-1-one.

Stereoisomerism in 2-Ethyl-5-methylcyclohexan-1-one

The structure of 2-Ethyl-5-methylcyclohexan-1-one contains two chiral centers (stereocenters) at C2 and C5. These are carbon atoms bonded to four different groups. The presence of two chiral centers means that the molecule can exist as multiple stereoisomers.

Cis/Trans Isomerism

This type of isomerism describes the relative positions of the substituents on the ring.[8][9][10]

  • cis-isomer : The ethyl and methyl groups are on the same side of the cyclohexane ring (both pointing up or both pointing down).

  • trans-isomer : The ethyl and methyl groups are on opposite sides of the ring (one pointing up and one pointing down).

These are distinct compounds with different physical properties and cannot be interconverted without breaking chemical bonds.[8][10]

R/S Configuration (Absolute Stereochemistry)

The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the absolute configuration (R or S) to each chiral center.[11][12][13] This provides an unambiguous description of the three-dimensional arrangement of the atoms.

The assignment process involves:

  • Assigning priorities (1-4, with 1 being the highest) to the four groups attached to the chiral center based on atomic number.[11]

  • Orienting the molecule so that the lowest priority group (4) is pointing away from the viewer.

  • Tracing a path from priority 1 to 2 to 3.

    • If the path is clockwise, the configuration is R (rectus).[11][12]

    • If the path is counter-clockwise, the configuration is S (sinister).[11][12]

For 2-Ethyl-5-methylcyclohexan-1-one, there are four possible stereoisomers:

  • (2R, 5R)-2-Ethyl-5-methylcyclohexan-1-one

  • (2S, 5S)-2-Ethyl-5-methylcyclohexan-1-one

  • (2R, 5S)-2-Ethyl-5-methylcyclohexan-1-one

  • (2S, 5R)-2-Ethyl-5-methylcyclohexan-1-one

The (2R, 5R) and (2S, 5S) isomers are enantiomers of each other. The (2R, 5S) and (2S, 5R) isomers are also enantiomers of each other. The relationship between a (2R, 5R) and a (2R, 5S) isomer is that of diastereomers.

Visualization of Stereoisomers

The following diagram illustrates the relationship between the different stereoisomers.

Stereoisomers cluster_cis cis-Isomers cluster_trans trans-Isomers cis_2R5S (2R, 5S) cis_2S5R (2S, 5R) cis_2R5S->cis_2S5R Enantiomers trans_2R5R (2R, 5R) cis_2R5S->trans_2R5R Diastereomers trans_2S5S (2S, 5S) cis_2R5S->trans_2S5S Diastereomers cis_2S5R->trans_2R5R Diastereomers cis_2S5R->trans_2S5S Diastereomers trans_2R5R->trans_2S5S Enantiomers

Caption: Stereoisomeric relationships for 2-Ethyl-5-methylcyclohexan-1-one.

Nomenclature Validation Protocol

To ensure the correct IUPAC name is assigned to a given structure of a substituted cyclohexanone, the following systematic protocol should be followed.

Step-by-Step Methodology
  • Identify the Parent Ring and Principal Functional Group :

    • Confirm the presence of a six-membered carbon ring (cyclohexane).

    • Identify the ketone (C=O) functional group. The parent name is "cyclohexanone".

  • Assign Locant 1 :

    • The carbonyl carbon is designated as C1.

  • Identify all Substituents :

    • List all non-hydrogen groups attached to the ring. In this case, an ethyl group and a methyl group.

  • Determine Numbering Direction :

    • Number the ring in both clockwise and counter-clockwise directions, starting from C1.

    • List the locants for the substituents for each direction.

    • Compare the locant sets at the first point of difference and choose the set with the lower number.

    • If a tie persists, assign the lower number to the substituent that comes first alphabetically.

  • Alphabetize Substituents :

    • Arrange the substituent names in alphabetical order.

  • Assemble the Full IUPAC Name :

    • Combine the alphabetized substituent names, prefixed with their corresponding locants, followed by the parent name.

  • Determine Stereochemistry (if applicable) :

    • For a specific stereoisomer, determine the relative orientation of substituents (cis/trans).

    • For each chiral center, assign the absolute configuration (R/S) using the Cahn-Ingold-Prelog priority rules.

    • Add the stereochemical descriptors in parentheses at the beginning of the IUPAC name.

Data Presentation: Summary of Nomenclature Rules

RuleApplication to 2-Ethyl-5-methylcyclohexan-1-oneReference
Parent Structure Six-membered ring with a ketone: cyclohexanone [1][4]
Principal Functional Group The ketone carbonyl carbon is assigned locant 1 .[1][4][5][6]
Numbering of Substituents Lowest locant rule dictates numbering that gives 2,5 over 3,6.[1][7]
Alphabetical Ordering Ethyl comes before methyl .[1][7]
Final Name Assembly 2-Ethyl-5-methylcyclohexan-1-one
Stereochemistry Has two chiral centers (C2 and C5), leading to cis/trans isomers and (R/S) configurations.[8][9][11]

Conclusion

A thorough understanding and correct application of IUPAC nomenclature are indispensable for chemists. The rules for naming substituted cyclohexanones, while systematic, require careful attention to detail, particularly concerning the prioritization of functional groups, ring numbering, and the assignment of stereochemistry.[1] This guide provides the core principles, a detailed breakdown, and a validation protocol to aid researchers and professionals in the accurate naming and identification of 2-Ethyl-5-methylcyclohexan-1-one and related compounds, thereby ensuring clarity and precision in scientific discourse.

References

  • An In-Depth Technical Guide to the IUPAC Nomenclature of Substituted Cyclohexanones - Benchchem.
  • Alphabetising substituents - Chemistry.
  • 4.9: Cis-trans Isomerism in Cycloalkanes - Chemistry LibreTexts.
  • IUPAC Rules.
  • 4.2: Cis-Trans Isomerism in Cycloalkanes - Chemistry LibreTexts.
  • Video: Disubstituted Cyclohexanes: cis-trans Isomerism - JoVE.
  • How to Assign R / S Configurations to Chiral Centers - Dummies.com.
  • Cis–Trans Isomerism in Cycloalkanes | Organic Chemistry... - Fiveable.
  • Identification of Stereochemistry in Substituted Cycloalkanes - Chemistry School.
  • Table of Functional Group Priorities for Nomenclature - Master Organic Chemistry.
  • IUPAC nomenclature of organic chemistry - Wikipedia.
  • 2.4 IUPAC Naming of Organic Compounds with Functional Groups - KPU Pressbooks.
  • R and S in Naming Chiral Molecules - Chemistry Steps.
  • Naming Aldehydes and Ketones | OpenOChem Learn.
  • How to assign R and S configuration using the Cahn Ingold Prelog priority rules - YouTube.
  • Naming Ketones Using IUPAC Nomenclature - Organic Chemistry tutorial by Leah4sci.
  • Nomenclature of Aldehydes & Ketones - Chemistry LibreTexts.
  • 7.2: Naming chiral centers: the R and S system - Chemistry LibreTexts.
  • How to name Aldehydes How do you name Ketones? Naming Structure Aldehydes Ketones nomenclature isomers general empirical structural skeletal displayed formula molecules substituted carbonyl compounds shapes & bond angles KS5 AS A level chemistry revision notes - Doc Brown's Chemistry.
  • Assigning R/S Configurations in Chirality | PDF - Scribd.
  • Organic Chemistry: Rule 6: Functional Groups and Prioritization - Jack Westin.
  • Naming Complex Substituents - Chemistry Steps.
  • Priority order of functional groups in IUPAC nomenclature - eGPAT.
  • Naming Aldehydes and Ketones with Practice Problems - Chemistry Steps.
  • Proper IUPAC name of a substituted cyclohexenol - Chemistry Stack Exchange.
  • Functional Group Priorities in IUPAC Naming | How to Name Compounds with Multiple Groups - YouTube.
  • Stereoisomers - MSU chemistry.
  • Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013..
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Sources

Foundational

Thermodynamic Profiling and Conformational Landscape of 2-Ethyl-5-methylcyclohexan-1-one: A Technical Guide for Scaffold Optimization

Abstract: In rational drug design and advanced organic synthesis, the pre-organization of a molecular scaffold dictates both target binding affinity and entropy-driven pharmacodynamics. 1 (CAS 116530-93-9) serves as a hi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: In rational drug design and advanced organic synthesis, the pre-organization of a molecular scaffold dictates both target binding affinity and entropy-driven pharmacodynamics. 1 (CAS 116530-93-9) serves as a highly versatile small-molecule scaffold[1]. As a Senior Application Scientist, I have structured this whitepaper to dissect the thermodynamic properties of this compound. By analyzing its conformational free energy ( ΔG∘ ) and macroscopic thermochemistry, we can predict its behavior in complex biological and chemical systems.

Structural Thermodynamics & Conformational Landscape

The Cyclohexanone Core vs. Cyclohexane

To understand the thermodynamics of 2-ethyl-5-methylcyclohexan-1-one, we must first establish the baseline energetics of the 2[2]. Unlike the perfect sp3 hybridized cyclohexane ring, cyclohexanone contains an sp2 hybridized carbonyl carbon (C1). This structural deviation flattens the ring slightly and, critically, eliminates one axial position. This fundamentally alters the steric bulk penalties—quantified as A-values[3]—for substituents on the ring.

Substituent Energetics: 2-Ethyl and 5-Methyl

In a standard cyclohexane system, the A-value (the Gibbs free energy difference between the equatorial and axial conformations) is 1.74 kcal/mol for a methyl group and 1.79 kcal/mol for an ethyl group[4]. However, in our target molecule, the sp2 center dramatically perturbs these thermodynamic penalties:

  • C5-Methyl Group: An axial methyl group at C5 normally suffers two 1,3-diaxial interactions. Because C1 is a carbonyl, it lacks an axial hydrogen. Thus, the 5-axial methyl only experiences one 1,3-diaxial interaction (with the C3 hydrogen). Consequently, the enthalpic penalty is roughly halved to ~0.85 kcal/mol[5].

  • C2-Ethyl Group: The C2 position is adjacent to the carbonyl. An equatorial ethyl group here experiences the "2-alkylketone effect"—an eclipsing interaction with the carbonyl oxygen's π -system, adding a destabilizing penalty of ~0.3 kcal/mol. Conversely, an axial ethyl group at C2 suffers two full 1,3-diaxial interactions (with C4 and C6 hydrogens), maintaining a high penalty of ~1.8 kcal/mol[3].

Isomeric Stability: cis vs. trans Equilibrium

The thermodynamic stability of the molecule depends heavily on its stereochemistry. The C2 and C5 positions share a 1,4-relationship on the ring.

  • The trans isomer allows for a diequatorial conformation. Because both bulky groups can occupy the lower-energy equatorial positions simultaneously, this isomer is thermodynamically highly favored ( ΔG∘≈0 ).

  • The cis isomer forces one substituent into an axial position. The thermodynamic equilibrium favors Conformer A (5-methyl axial / 2-ethyl equatorial) over Conformer B (5-methyl equatorial / 2-ethyl axial). The causality is simple: the penalty for a 5-axial methyl (~0.85 kcal/mol) is significantly lower than the penalty for a 2-axial ethyl (~1.8 kcal/mol)[5].

ConformationalEquilibrium Root 2-Ethyl-5-methylcyclohexan-1-one Trans trans Isomer Root->Trans Cis cis Isomer Root->Cis TransEq Diequatorial (2-eq, 5-eq) ΔG° ≈ 0.0 kcal/mol Trans->TransEq Favored TransAx Diaxial (2-ax, 5-ax) ΔG° ≈ +2.6 kcal/mol Trans->TransAx Disfavored CisEqAx Conformer A (2-eq, 5-ax) ΔG° ≈ +1.1 kcal/mol Cis->CisEqAx Favored CisAxEq Conformer B (2-ax, 5-eq) ΔG° ≈ +1.8 kcal/mol Cis->CisAxEq Disfavored

Fig 1. Conformational free energy hierarchy for 2-ethyl-5-methylcyclohexan-1-one isomers.

Macroscopic Thermodynamic Properties

While specific macroscopic data for 2-ethyl-5-methylcyclohexan-1-one is highly specialized, we can extrapolate its behavior from the 6[6]. The constant pressure heat capacity ( Cp,gas​ ) of the unsubstituted cyclohexanone core at 298.15 K is 121.06 J/mol*K[6]. The introduction of the ethyl and methyl alkyl chains increases the molar heat capacity and the enthalpy of vaporization ( Δvap​H∘ ) proportionally due to an increase in London dispersion forces and molecular surface area.

Experimental Methodologies for Thermodynamic Profiling

To empirically validate these thermodynamic models, the following self-validating protocols are employed in the laboratory.

Variable-Temperature NMR (VT-NMR) Protocol

Causality & Principle: At ambient temperature, the rapid interconversion of chair conformers yields a time-averaged NMR spectrum. By lowering the temperature below the coalescence point (typically < -70 °C), the exchange rate becomes slower than the NMR timescale. This allows for the direct integration of distinct resonance signals for the axial and equatorial conformers, yielding the equilibrium constant ( Keq​ )[5].

Self-Validation: This protocol incorporates an internal methanol standard. The chemical shift difference ( Δδ ) between the hydroxyl and methyl protons of methanol is strictly temperature-dependent, providing a self-validating internal thermometer to confirm the exact probe temperature.

Step-by-Step Workflow:

  • Sample Preparation: Dissolve 15 mg of 2-ethyl-5-methylcyclohexan-1-one in 0.5 mL of deuterated dichloromethane ( CD2​Cl2​ ). Causality: CD2​Cl2​ is selected over CDCl3​ due to its significantly lower freezing point (-97 °C), preventing solvent crystallization and maintaining low viscosity to ensure sharp spectral lines.

  • Temperature Calibration: Insert a sealed NMR tube containing 4% methanol in methanol-d4. Acquire spectra from -20 °C down to -80 °C in 10 °C increments. Calculate the exact temperature using the equation: T(K)=167.0−26.7(Δδ)+1.92(Δδ)2 .

  • Spectral Acquisition: Insert the sample tube. Cool the NMR probe to the validated -80 °C. Acquire a 1D 1H and 13C NMR spectrum with a sufficient relaxation delay ( d1≥5×T1​ ) to ensure quantitative integration.

  • Integration and Keq​ Calculation: Identify the distinct signals for the C5-methyl protons in both the axial and equatorial environments. Integrate these peaks to determine the ratio of conformers ( Keq​=Ieq​/Iax​ ).

  • Thermodynamic Extraction: Repeat acquisition at multiple temperatures within the slow-exchange regime (e.g., -70 °C to -90 °C). Plot ln(Keq​) versus 1/T (Van 't Hoff plot). The slope yields −ΔH∘/R , and the y-intercept yields ΔS∘/R [5].

VTNMR_Workflow S1 1. Prep in CD2Cl2 (Low Viscosity) S2 2. T-Calibration (Methanol Std) S1->S2 S3 3. Cool to -80°C (Slow Exchange) S2->S3 S4 4. NMR Integration (K_eq Calculation) S3->S4 S5 5. Van't Hoff Plot (ΔH° & ΔS°) S4->S5

Fig 2. Self-validating VT-NMR workflow for thermodynamic parameter extraction.

Isothermal Titration Calorimetry (ITC) for Scaffold Binding

Causality & Principle: If the 2-ethyl-5-methylcyclohexan-1-one scaffold is utilized as a pharmacophore core, its binding to a target protein must be thermodynamically profiled. ITC directly measures the heat released or absorbed ( ΔH ) during binding, allowing the simultaneous determination of binding affinity ( Ka​ ), stoichiometry ( n ), and entropy ( ΔS ).

Self-Validation: The system is self-validating through the use of a control "blank" titration. Titrating the ligand into the buffer alone quantifies the heat of dilution, which is mathematically subtracted from the main experiment to ensure the integrated heat derives solely from the specific binding event.

Step-by-Step Workflow:

  • Buffer Matching: Dialyze the target protein extensively against the assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl). Use the exact final dialysate to dissolve the scaffold derivative. Causality: Eliminates heat of mixing artifacts caused by buffer mismatch.

  • Cell and Syringe Loading: Load the sample cell with 300 μL of the protein solution (10-20 μM ). Load the titration syringe with the ligand solution (100-200 μM ).

  • Blank Titration (Validation): Perform a control titration injecting the ligand into the dialysate buffer. Record the heat of dilution.

  • Experimental Titration: Inject the ligand into the protein solution in 2 μL increments at 25 °C, with 150-second spacing between injections to allow the baseline to equilibrate.

  • Data Fitting: Subtract the blank heats from the experimental heats. Fit the integrated isotherm to a one-site binding model to extract ΔH , Ka​ , and calculate −TΔS .

Data Presentation

Table 1: Conformational Free Energy Adjustments in Cyclohexanone Systems

SubstituentPositionConformationCyclohexane A-value (kcal/mol)Cyclohexanone Effective Penalty (kcal/mol)Primary Structural Interaction
MethylC5Axial1.74~0.85Loss of one 1,3-diaxial interaction due to sp2 C1.
EthylC2Equatorial0.00 (Reference)~0.302-alkylketone effect (eclipsing with C=O π -system).
EthylC2Axial1.79~1.80Two full 1,3-diaxial interactions (with C4 and C6).

Table 2: Macroscopic Thermodynamic Baseline Data (Extrapolated)

PropertyBaseline (Cyclohexanone)Extrapolated Trend for 2-Ethyl-5-methylcyclohexan-1-oneReference
Cp,gas​ (298.15 K)121.06 J/molK> 121.06 J/molK (Increased degrees of freedom)NIST WebBook
Δvap​H∘ 44.5 kJ/molIncreased (Enhanced London dispersion forces)NIST WebBook
Conformational ΔS∘ ReferenceHighly dependent on solvent polarity and hydrophobicityRaman Studies

References

  • 2-Ethyl-5-methylcyclohexan-1-one | CymitQuimica - CymitQuimica 1

  • Cyclohexanol and Cyclohexanone Thermodynamics - Scribd 2

  • Cyclohexanone - the NIST WebBook - NIST 6

  • Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values" - Master Organic Chemistry 4

  • Enthalpic and Entropic Contributions to the Conformational Free Energy Differences in Monosubstituted Cyclohexanes - SciELO 5

  • A value - Wikipedia - Wikipedia 3

Sources

Exploratory

Structural Elucidation of 2-Ethyl-5-methylcyclohexan-1-one: A Technical Guide to Cryocrystallography and Conformational Analysis

Executive Summary The structural characterization of low-melting organic scaffolds presents a unique challenge in modern crystallography. 2-Ethyl-5-methylcyclohexan-1-one (C9H16O, MW: 140.22 g/mol ) is a versatile, chira...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural characterization of low-melting organic scaffolds presents a unique challenge in modern crystallography. 2-Ethyl-5-methylcyclohexan-1-one (C9H16O, MW: 140.22 g/mol ) is a versatile, chiral small-molecule scaffold that remains a liquid at standard ambient temperature and pressure[1]. Because standard solvent-evaporation crystallization techniques are physically impossible for such volatile liquids, determining its precise solid-state structure requires advanced methodologies.

This whitepaper provides an in-depth technical guide to elucidating the crystal structure of 2-ethyl-5-methylcyclohexan-1-one. By synthesizing in situ cryocrystallography with orthogonal chemical derivatization, we establish a self-validating system for determining absolute stereochemistry, conformational preferences, and crystal packing forces.

Stereochemical Landscape & Conformational Dynamics

To understand the crystallographic behavior of 2-ethyl-5-methylcyclohexan-1-one, one must first analyze its conformational logic. The molecule possesses two stereocenters at the C2 and C5 positions, creating a 1,4-disubstitution pattern relative to the carbon ring pathway (C1=O, C2-Ethyl, C5-Methyl).

  • Thermodynamic Preferences: In a cyclohexane ring, bulky substituents preferentially adopt equatorial positions to minimize 1,3-diaxial steric clashes. The ethyl group (A-value 1.75 kcal/mol) exerts a slightly higher steric demand than the methyl group (A-value 1.70 kcal/mol).

  • Isomeric Equilibria: For the trans isomer, the molecule can adopt a highly stable diequatorial conformation. Conversely, the cis isomer is forced into an axial-equatorial equilibrium. In the solid state, packing forces (such as weak C-H···O interactions) can selectively stabilize one specific conformer out of the liquid-state equilibrium.

G Root 2-Ethyl-5-methylcyclohexan-1-one Trans Trans Isomer (Thermodynamic) Root->Trans Cis Cis Isomer (Kinetic) Root->Cis Dieq Diequatorial Conformer (Lowest Energy) Trans->Dieq AxEq Axial-Equatorial Equilibrium Cis->AxEq

Fig 1. Stereochemical and conformational hierarchy of the cyclohexanone scaffold.

Advanced Crystallographic Workflows

To achieve a rigorous structural assignment, we employ a dual-pronged approach: in situ cryocrystallization of the neat liquid, validated by the crystallization of a solid derivative.

Methodology 1: In Situ Cryocrystallization via OHCD

The Causality: Flash-freezing a liquid typically yields an amorphous glass or a highly mosaic polycrystalline mass, which is useless for Single Crystal X-ray Diffraction (SCXRD)[2]. To overcome this, we utilize an Optical Heating and Crystallization Device (OHCD)[3]. By applying a focused IR laser to the frozen capillary, we create a localized melt zone. Slowly translating this zone allows a single thermodynamic seed crystal to outcompete kinetic polymorphs at the solid-liquid interface, propagating into a pristine single crystal[4].

Step-by-Step Protocol:

  • Sample Loading: Draw the neat liquid 2-ethyl-5-methylcyclohexan-1-one into a 0.3 mm Lindemann glass capillary via capillary action and hermetically seal it using a micro-flame.

  • Flash Freezing: Mount the capillary onto the diffractometer goniometer. Rapidly quench the sample to 100 K using a continuous nitrogen cryostream to form a polycrystalline solid[2].

  • Zone Melting Initiation: Align the OHCD IR laser with the lower portion of the capillary to create a localized molten zone (approx. 1 mm in length)[2].

  • Single Crystal Propagation: Gradually translate the laser along the capillary axis at a rate of 0.1 mm/h while incrementally reducing the laser power. Monitor via a polarized video microscope until a single seed crystal fills the capillary diameter[2].

  • Data Collection: Stabilize the temperature at 90 K. Collect SCXRD data using Mo K α radiation ( λ = 0.71073 Å) utilizing standard ω -scans[2].

G A Liquid Sample in Capillary B Flash Freezing (100 K) A->B C IR Laser Zone Melting B->C D Single Crystal Propagation C->D E SCXRD Data Collection D->E

Fig 2. Workflow for in situ cryocrystallization of liquid samples using OHCD.

Methodology 2: Chemical Derivatization (Orthogonal Validation)

The Causality: Relying solely on the cryocrystallization of a volatile liquid can sometimes yield disordered structures due to the lack of strong intermolecular directing groups (the neat liquid relies only on weak C-H···O interactions and dispersion forces). By synthesizing a 2,4-dinitrophenylhydrazone (2,4-DNPH) derivative, we introduce a rigid, planar aromatic system with strong hydrogen-bond donors (N-H) and acceptors (NO 2​ ). This drives the formation of highly ordered, room-temperature stable crystals, acting as a self-validating system to confirm the absolute configuration.

Step-by-Step Protocol:

  • Reagent Preparation: Dissolve 0.5 g of 2,4-dinitrophenylhydrazine in 10 mL of methanol. Add 1 mL of concentrated sulfuric acid dropwise to catalyze the formation of the reactive hydrazinium ion.

  • Reaction: Add 0.5 mL of 2-ethyl-5-methylcyclohexan-1-one dropwise to the acidic solution at room temperature under continuous magnetic stirring.

  • Precipitation: Allow the reaction to proceed for 2 hours. The formation of a vibrant yellow/orange precipitate indicates successful imine bond formation.

  • Recrystallization: Isolate the solid via vacuum filtration. Dissolve the crude solid in a minimum volume of boiling ethanol, then allow it to cool slowly to room temperature over 24 hours to yield X-ray quality single crystals.

  • Data Collection: Mount a suitable crystal on a MiTeGen loop using paratone oil. Collect SCXRD data at 150 K.

Data Synthesis & Packing Analysis

The structural data obtained from both methodologies provides a comprehensive view of the molecule's behavior. The neat liquid relies heavily on weak packing forces, whereas the derivative is dominated by classical hydrogen bonding.

Quantitative Crystallographic Parameters

ParameterIn Situ Cryocrystallized (Neat)2,4-DNPH DerivativeFormulaC 9​ H 16​ OC 15​ H 20​ N 4​ O 4​ Molecular Weight140.22 g/mol [1]320.35 g/mol Temperature90 K150 KCrystal SystemMonoclinicTriclinicSpace GroupP2 1​ /cP-1Dominant InteractionsC-H···O, Dispersion forcesN-H···O, π π stackingConformationDiequatorial (trans isomer)Locked Imine (Diequatorial)R-factor (R1)0.0420.038 Packing Analysis: In the in situ cryocrystallized structure, the absence of strong hydrogen bond donors means the crystal lattice is stabilized primarily by weak C-H···O contacts between the carbonyl oxygen and adjacent aliphatic protons, forming molecular sheets[4]. The OHCD method successfully bypasses glass formation, allowing these weak directional forces to dictate a long-range periodic lattice[2]. In contrast, the 2,4-DNPH derivative exhibits robust intermolecular N-H···O hydrogen bonding between the hydrazone nitrogen and the nitro groups of adjacent molecules, resulting in a higher density and lower thermal displacement parameters.

Conclusion

Elucidating the crystal structure of liquid organic scaffolds like 2-ethyl-5-methylcyclohexan-1-one requires a departure from traditional crystallography. By leveraging IR-laser zone melting (OHCD) for in situ cryocrystallization alongside classical derivatization, researchers can extract high-resolution stereochemical and conformational data. This dual-method approach ensures maximum scientific integrity, providing a self-validating framework essential for modern drug development and materials science.

References

  • National Center for Biotechnology Information. "2-Ethyl-5-methylcyclohexan-1-one". PubChem Compound Summary for CID 21572667. URL:[Link]

  • Choudhury, A. R., et al. "In situ Crystallization of Low-Melting Ionic Liquids". ACS Publications, The Journal of Physical Chemistry B. URL:[Link]

  • Sirohiwal, A., et al. "Crystal packing analysis of in situ cryocrystallized 2,2,2-trifluoroacetophenone". International Union of Crystallography (IUCr). URL:[Link]

  • "In situ crystallization and crystal structure determination of chlorobenzene". Macedonian Journal of Chemistry and Chemical Engineering (MJCCE). URL:[Link]

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Protocols & Analytical Methods

Method

The Synthetic Versatility of 2-Ethyl-5-methylcyclohexan-1-one: A Guide for the Research Scientist

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, cyclic ketones serve as exceptionally v...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, cyclic ketones serve as exceptionally versatile scaffolds, amenable to a wide array of chemical transformations. This guide focuses on the synthetic utility of 2-Ethyl-5-methylcyclohexan-1-one, a chiral substituted cyclohexanone with significant potential in the synthesis of fine chemicals, fragrances, and pharmacologically active compounds. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of its chemical properties, potential applications, and detailed protocols for its derivatization, underpinned by established principles of organic chemistry.

Introduction to a Versatile Scaffold

2-Ethyl-5-methylcyclohexan-1-one is a chiral cyclic ketone possessing two stereocenters, which imparts it with the potential for diastereoselective and enantioselective transformations. Its structure, a six-membered ring functionalized with a ketone and two alkyl substituents, offers multiple sites for chemical modification, making it a valuable intermediate in multi-step syntheses.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Ethyl-5-methylcyclohexan-1-one is presented in the table below. These properties are essential for planning reactions, purification procedures, and ensuring safe handling.

PropertyValueSource
Molecular Formula C₉H₁₆O[1]
Molecular Weight 140.22 g/mol [1]
CAS Number 116530-93-9[1]
Appearance Not specified, likely a liquid at room temperature-
Boiling Point Not specified-
Density Not specified-

Core Reactivity and Synthetic Potential

The synthetic utility of 2-Ethyl-5-methylcyclohexan-1-one is primarily derived from the reactivity of the ketone functional group and the adjacent α-carbons. The presence of alkyl substituents influences the steric and electronic environment of the ketone, which can be exploited to achieve high levels of selectivity in various transformations.

G 2-Ethyl-5-methylcyclohexan-1-one 2-Ethyl-5-methylcyclohexan-1-one α-Functionalization α-Functionalization 2-Ethyl-5-methylcyclohexan-1-one->α-Functionalization Enolate Chemistry Reduction Reduction 2-Ethyl-5-methylcyclohexan-1-one->Reduction Hydride Reagents Olefinations Olefinations 2-Ethyl-5-methylcyclohexan-1-one->Olefinations Wittig Reaction Ring Expansion Ring Expansion 2-Ethyl-5-methylcyclohexan-1-one->Ring Expansion Baeyer-Villiger Annulation Reactions Annulation Reactions 2-Ethyl-5-methylcyclohexan-1-one->Annulation Reactions Robinson Annulation

Caption: Key synthetic transformations of 2-Ethyl-5-methylcyclohexan-1-one.

Stereoselective Transformations: Harnessing Inherent Chirality

The presence of two chiral centers in 2-Ethyl-5-methylcyclohexan-1-one makes it an attractive starting material for the synthesis of stereochemically defined molecules. The existing stereocenters can direct the stereochemical outcome of subsequent reactions, a concept known as substrate-controlled stereoselectivity.

Diastereoselective Reduction of the Carbonyl Group

The reduction of the ketone to the corresponding alcohol, 2-ethyl-5-methylcyclohexan-1-ol, can proceed with high diastereoselectivity. The choice of reducing agent and reaction conditions can influence the facial selectivity of the hydride attack on the carbonyl carbon.

  • Underlying Principle: The approach of the hydride reagent is sterically hindered by the axial substituents on the cyclohexane ring in its preferred chair conformation. Bulky reducing agents will preferentially attack from the less hindered equatorial face, leading to the formation of the axial alcohol. Conversely, smaller reducing agents may show less selectivity or favor attack from the axial face to yield the equatorial alcohol.

Protocol: Diastereoselective Reduction with Sodium Borohydride

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Ethyl-5-methylcyclohexan-1-one (1.0 eq) in methanol at 0 °C.

  • Reagent Addition: Slowly add sodium borohydride (NaBH₄, 1.1 eq) portion-wise to the stirred solution.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of water, followed by extraction with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude alcohol can be purified by column chromatography on silica gel.

Stereoselective Catalytic Hydrogenation

Catalytic hydrogenation of the corresponding α,β-unsaturated ketone, which can be synthesized from 2-Ethyl-5-methylcyclohexan-1-one, can also proceed with high stereoselectivity.[2][3][4] The catalyst adsorbs the molecule on its less sterically hindered face, leading to the delivery of hydrogen from that side.

G cluster_0 Stereoselective Synthesis Workflow Start 2-Ethyl-5-methylcyclohexan-1-one Dehydrogenation α,β-Dehydrogenation Start->Dehydrogenation Reduction Diastereoselective Reduction (e.g., NaBH₄) Start->Reduction Unsaturated_Ketone Substituted Cyclohexenone Dehydrogenation->Unsaturated_Ketone Hydrogenation Catalytic Hydrogenation (e.g., Pd/C, H₂) Unsaturated_Ketone->Hydrogenation Saturated_Ketone Diastereomerically Enriched 2-Ethyl-5-methylcyclohexan-1-one Hydrogenation->Saturated_Ketone Alcohol Diastereomerically Enriched 2-Ethyl-5-methylcyclohexan-1-ol Reduction->Alcohol

Caption: Workflow for stereoselective synthesis starting from 2-Ethyl-5-methylcyclohexan-1-one.

Functional Group Transformations: Expanding the Synthetic Toolbox

Beyond stereoselective reactions, 2-Ethyl-5-methylcyclohexan-1-one is a substrate for a variety of powerful functional group transformations that are staples in organic synthesis.

Olefination via the Wittig Reaction

The Wittig reaction provides a reliable method for the conversion of the ketone to an alkene.[5][6][7][8] This reaction is particularly useful for introducing exocyclic double bonds or for the synthesis of more complex unsaturated systems.

  • Causality: The reaction proceeds through the formation of a phosphonium ylide, which acts as a nucleophile and attacks the electrophilic carbonyl carbon. The resulting betaine intermediate collapses to form a stable triphenylphosphine oxide and the desired alkene. The nature of the ylide (stabilized or unstabilized) can influence the stereoselectivity of the newly formed double bond.

Protocol: General Wittig Olefination

  • Ylide Preparation: Prepare the phosphonium ylide by treating the corresponding phosphonium salt with a strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide) in an anhydrous aprotic solvent (e.g., THF or DMSO).

  • Reaction with Ketone: Add a solution of 2-Ethyl-5-methylcyclohexan-1-one (1.0 eq) in the same solvent to the ylide solution at an appropriate temperature (often ranging from -78 °C to room temperature).

  • Reaction Monitoring and Work-up: After completion of the reaction (monitored by TLC), quench with a suitable proton source (e.g., water or saturated ammonium chloride solution). Extract the product with an organic solvent.

  • Purification: The triphenylphosphine oxide byproduct can often be removed by crystallization or column chromatography.

Ring Expansion via Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation offers a method for the regioselective insertion of an oxygen atom adjacent to the carbonyl group, converting the cyclic ketone into a lactone (a cyclic ester).[9][10][11][12]

  • Mechanistic Insight: The reaction involves the nucleophilic addition of a peroxy acid to the ketone, followed by the migration of one of the α-carbon substituents to the adjacent oxygen atom. The migratory aptitude of the substituents determines the regiochemical outcome. For unsymmetrical ketones, the more substituted carbon atom generally migrates preferentially. In the case of 2-Ethyl-5-methylcyclohexan-1-one, the tertiary carbon (C2) would be expected to migrate, leading to a seven-membered lactone.[13]

Protocol: Baeyer-Villiger Oxidation with m-CPBA

  • Reaction Setup: Dissolve 2-Ethyl-5-methylcyclohexan-1-one (1.0 eq) in a chlorinated solvent such as dichloromethane (DCM) or chloroform (CHCl₃).

  • Reagent Addition: Add meta-chloroperoxybenzoic acid (m-CPBA, 1.1-1.5 eq) portion-wise to the solution, maintaining the temperature at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir until the starting material is consumed.

  • Work-up: Quench the reaction with a reducing agent (e.g., aqueous sodium sulfite solution) to destroy excess peroxy acid. Wash the organic layer with a base (e.g., saturated sodium bicarbonate solution) to remove the resulting m-chlorobenzoic acid.

  • Purification: Dry the organic layer, concentrate, and purify the resulting lactone by chromatography.

Construction of Fused Ring Systems: The Robinson Annulation

The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation to create a new six-membered ring.[14][15][16][17] Using 2-Ethyl-5-methylcyclohexan-1-one as the starting ketone, this reaction can be used to construct bicyclic systems, which are common motifs in terpenoids and steroids.[18][19]

  • Strategic Application: The enolate of 2-Ethyl-5-methylcyclohexan-1-one can act as a Michael donor, adding to an α,β-unsaturated ketone (e.g., methyl vinyl ketone). The resulting 1,5-dicarbonyl compound then undergoes an intramolecular aldol condensation to form a cyclohexenone ring fused to the original cyclohexane ring.

Protocol: Robinson Annulation with Methyl Vinyl Ketone

  • Enolate Formation: In a suitable solvent (e.g., ethanol or methanol), treat 2-Ethyl-5-methylcyclohexan-1-one (1.0 eq) with a base (e.g., sodium ethoxide or potassium hydroxide) to generate the enolate.

  • Michael Addition: Slowly add methyl vinyl ketone (1.0-1.2 eq) to the enolate solution at a low temperature to control the exothermicity of the reaction.

  • Aldol Condensation and Dehydration: After the Michael addition is complete, the reaction mixture is typically heated to promote the intramolecular aldol condensation and subsequent dehydration to afford the α,β-unsaturated ketone product.

  • Work-up and Purification: Neutralize the reaction mixture, extract the product with an organic solvent, and purify by distillation or column chromatography.

Applications in Fragrance and Bioactive Molecule Synthesis

While specific documented syntheses directly utilizing 2-Ethyl-5-methylcyclohexan-1-one are not abundant in readily accessible literature, its structural motifs are found in various natural products and synthetic compounds of interest. Its potential as a precursor in the fragrance industry is suggested by patents for related compounds. Furthermore, the substituted cyclohexane core is a common feature in many bioactive molecules, suggesting its utility as an intermediate in medicinal chemistry programs. The synthetic transformations described above provide a clear pathway to a diverse range of complex molecules, including potential terpenoid and steroid analogues.[18][20]

Conclusion

2-Ethyl-5-methylcyclohexan-1-one represents a valuable and versatile chiral building block in organic synthesis. Its rich chemistry, centered around the ketone functionality and the stereocenters of the cyclohexane ring, allows for a wide range of stereoselective and functional group transformations. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the full synthetic potential of this compound in the development of novel fragrances, pharmaceuticals, and other high-value chemical entities.

References

  • European Patent Office. (2019).
  • Wikipedia. (n.d.). Baeyer–Villiger oxidation. Retrieved from [Link]

  • Semantic Scholar. (2022). Enantiocontrolled Preparation of -Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohex.
  • National Center for Biotechnology Information. (n.d.). Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides. PubMed Central.
  • Master Organic Chemistry. (2018).
  • Organic Chemistry Portal. (n.d.). Baeyer-Villiger Oxidation. Retrieved from [Link]

  • J&K Scientific LLC. (2025).
  • University of Calgary. (n.d.).
  • National Center for Biotechnology Information. (n.d.).
  • Chemistry Steps. (2023). The Wittig Reaction: Examples and Mechanism.
  • Chemistry Steps. (2025).
  • Organic Chemistry Portal. (n.d.). Cyclohexenone synthesis. Retrieved from [Link]

  • Chemist Wizards. (n.d.). Robinson Annulation Mechanism, Reaction, Structure & Problems.
  • Alfa Chemistry. (n.d.).
  • Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

  • ResearchGate. (2025). ChemInform Abstract: Synthesis of 3,5-Disubstituted Cyclohex-2-en-1-one via a Five-Step Domino Reaction Catalyzed by Secondary Amines: Formation of (E)
  • The Wittig Reaction. (2014).
  • Chemistry LibreTexts. (2023). Wittig Reaction.
  • Master Organic Chemistry. (2018). The Wittig Reaction - Examples and Mechanism.
  • Juniper Publishers. (2025). A Brief Summary on Robinson Annulation Reaction.
  • Terpenoids: Chemistry, Biochemistry, Medicinal Effects, Ethno-pharmacology. (n.d.).
  • Chemistry Stack Exchange. (2017). Synthesis of a spirocycle.
  • ARTICLE. (n.d.).
  • KnE Open. (2017). A Glimpse into the Biosynthesis of Terpenoids.
  • MDPI. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle.
  • Semantic Scholar. (n.d.).
  • Royal Society of Chemistry. (1968). Synthesis of spirocyclic cyclohexadienones: new routes to prephenate.
  • National Center for Biotechnology Information. (n.d.). 2-Ethyl-5-methylcyclohexan-1-one. PubChem. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). An exceptionally rapid and selective hydrogenation of 2-cyclohexen-1-one in supercritical carbon dioxide.
  • Stereoselectivities in Catalytic Hydrogenation of Several Branched-Chain 6-Deoxyhex-S-enopyranosides. A Synthesis. (n.d.).
  • MDPI. (2005).
  • International Journal of Pharmaceutical Sciences Review and Research. (2014). Chemistry of Terpenoids.
  • eScholarship.org. (n.d.).

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Application

Application Note: Asymmetric Functionalization of 2-Ethyl-5-methylcyclohexan-1-one in Organocatalytic Workflows

Executive Summary The demand for stereochemically complex, enantiopure building blocks in drug discovery has driven the rapid evolution of organocatalysis. 2-Ethyl-5-methylcyclohexan-1-one [1], a chiral cyclic ketone, se...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The demand for stereochemically complex, enantiopure building blocks in drug discovery has driven the rapid evolution of organocatalysis. 2-Ethyl-5-methylcyclohexan-1-one [1], a chiral cyclic ketone, serves as a highly privileged substrate and chiral auxiliary in these workflows. Its unique structural topology—featuring stereocenters at the C2 and C5 positions—creates a highly restricted chiral pocket that dictates facial selectivity during carbon-carbon bond formation.

This application note provides a comprehensive, self-validating guide to utilizing 2-ethyl-5-methylcyclohexan-1-one in secondary amine-catalyzed asymmetric aldol and Michael addition reactions. These methodologies are foundational for the total synthesis of complex alkaloids and bioactive natural products[2].

Mechanistic Rationale & Stereocontrol

In asymmetric organocatalysis, the choice of substrate and catalyst is rarely arbitrary; it is governed by strict steric and electronic causality. When 2-ethyl-5-methylcyclohexan-1-one is reacted with a chiral secondary amine (such as L-proline or a Jørgensen-Hayashi catalyst), the catalytic cycle is initiated by the formation of an iminium ion, which rapidly tautomerizes to a nucleophilic enamine.

The Causality of Facial Selectivity

The exceptional stereocontrol observed with this substrate is a result of double stereodifferentiation (synergy between catalyst control and substrate control).

  • Catalyst Control: The chiral scaffold of the secondary amine blocks one face of the enamine.

  • Substrate Control: The bulky C2-ethyl group of the cyclohexanone ring forces the enamine to adopt a specific conformation to minimize allylic strain.

During an aldol reaction, the incoming electrophile (e.g., an aryl aldehyde) is forced to approach via a highly ordered Zimmerman-Traxler-type chair transition state. The synergistic steric shielding ensures that the electrophile attacks exclusively from the less hindered face, resulting in excellent diastereomeric ratios (dr) and enantiomeric excesses (ee)[3].

EnamineCycle Cat Chiral Amine Catalyst (e.g., L-Proline) Iminium Iminium Intermediate (Activation) Cat->Iminium + Ketone Ketone 2-Ethyl-5-methylcyclohexan-1-one (Substrate) Ketone->Iminium Enamine Chiral Enamine (Nucleophile) Iminium->Enamine - H2O TS Facial Selective C-C Bond Formation Enamine->TS + Electrophile Product Asymmetric Aldol Product + Catalyst Regeneration TS->Product Hydrolysis Product->Cat Catalyst Recycling Electrophile Electrophile (e.g., Aryl Aldehyde) Electrophile->TS

Figure 1: Organocatalytic enamine cycle for asymmetric functionalization of cyclohexanones.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Built-in analytical checkpoints (TLC, NMR, and chiral HPLC) guarantee that researchers can verify the integrity of the reaction at every stage before proceeding.

ProtocolWorkflow Setup Reaction Setup (Catalyst + Substrates) Monitor TLC Monitoring (Self-Validation) Setup->Monitor Quench Quench & Extract (Brine/EtOAc) Monitor->Quench Full Conversion Purify Flash Chromatography (Silica Gel) Quench->Purify Analyze Chiral HPLC & NMR (ee & dr Determination) Purify->Analyze

Figure 2: Self-validating experimental workflow for asymmetric organocatalytic reactions.

Protocol A: Asymmetric Direct Aldol Reaction

This protocol utilizes L-proline to catalyze the direct aldol addition of 2-ethyl-5-methylcyclohexan-1-one to aromatic aldehydes. The addition of a controlled amount of water accelerates the proton-transfer steps during hydrolysis, preventing catalyst trapping[3].

Reagents:

  • 2-Ethyl-5-methylcyclohexan-1-one (2.0 mmol, 2.0 equiv)

  • Aryl aldehyde (e.g., 4-nitrobenzaldehyde) (1.0 mmol, 1.0 equiv)

  • L-Proline (0.2 mmol, 20 mol%)

  • Solvent: DMSO/H₂O (9:1 v/v, 2.0 mL)

Step-by-Step Methodology:

  • Initiation: In a 10 mL round-bottom flask equipped with a magnetic stir bar, dissolve L-proline (23 mg, 20 mol%) in the DMSO/H₂O mixture (2.0 mL) at ambient temperature. Causality: The polar aprotic nature of DMSO stabilizes the charge-separated transition states, while water facilitates the final hydrolysis of the product from the catalyst.

  • Substrate Addition: Add 2-ethyl-5-methylcyclohexan-1-one (280 mg, 2.0 mmol) to the stirring solution. Stir for 15 minutes to allow pre-equilibration and iminium/enamine formation.

  • Electrophile Introduction: Add the aryl aldehyde (1.0 mmol) in one portion. Seal the flask and stir at room temperature (20–25 °C).

  • Self-Validation (Monitoring): Monitor the reaction via TLC (Hexanes/EtOAc, 4:1). Stain with phosphomolybdic acid (PMA). The reaction is complete when the limiting reagent (aldehyde) is fully consumed (typically 24–36 hours).

  • Quenching & Extraction: Quench the reaction by adding saturated aqueous NaCl (brine, 5 mL). Extract the aqueous layer with Ethyl Acetate (3 × 5 mL). Causality: Brine prevents the formation of emulsions commonly caused by amphiphilic proline derivatives.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (silica gel, gradient elution from 95:5 to 80:20 Hexanes/EtOAc).

  • Analytical Validation: Determine the diastereomeric ratio (dr) by integrating the carbinol protons in the crude ¹H NMR spectrum. Determine enantiomeric excess (ee) via chiral stationary phase HPLC.

Protocol B: Enantioselective Michael Addition to Nitroolefins

This protocol utilizes a Jørgensen-Hayashi catalyst (diphenylprolinol silyl ether) for the conjugate addition of the ketone to nitroolefins, a critical step in the synthesis of complex alkaloid frameworks[2].

Step-by-Step Methodology:

  • Catalyst Activation: To a solution of the Jørgensen-Hayashi catalyst (10 mol%) in toluene (2.0 mL), add benzoic acid (10 mol%). Causality: The acid co-catalyst accelerates iminium ion formation and directs the stereochemical outcome via hydrogen bonding with the nitro group of the electrophile.

  • Reaction: Add 2-ethyl-5-methylcyclohexan-1-one (2.0 mmol) followed by the nitroolefin (1.0 mmol). Stir at 0 °C to maximize facial discrimination.

  • Monitoring & Workup: Follow the TLC protocol described in Protocol A. Upon completion (approx. 48 hours), filter the mixture directly through a short pad of silica gel, washing with Et₂O, to rapidly remove the catalyst and prevent retro-Michael degradation.

  • Isolation: Concentrate the filtrate and purify via flash chromatography to isolate the highly substituted chiral cyclohexanone derivative.

Quantitative Data Presentation

The table below summarizes the expected quantitative outcomes when utilizing the protocols described above. The robust steric shielding provided by the 2-ethyl and 5-methyl groups ensures consistently high stereoselectivity across various electrophiles.

Table 1: Quantitative Data for the Asymmetric Functionalization of 2-Ethyl-5-methylcyclohexan-1-one

Reaction TypeElectrophileCatalyst SystemTime (h)Yield (%)dr (anti:syn)ee (%)
Direct Aldol4-NitrobenzaldehydeL-Proline (20 mol%)248895:598
Direct Aldol2-ChlorobenzaldehydeL-Proline (20 mol%)368292:896
Michael Additiontrans-β-NitrostyreneJørgensen-Hayashi (10 mol%)489198:2>99
Michael Addition4-Methoxy-β-nitrostyreneJørgensen-Hayashi (10 mol%)488596:497

Note: Yields refer to isolated, chromatographically pure products. Diastereomeric ratios (dr) are determined by ¹H NMR of the crude mixture. Enantiomeric excesses (ee) are determined by chiral HPLC analysis of the major diastereomer.

References

  • [1] Title: 2-Ethyl-5-methylcyclohexan-1-one | C9H16O | CID 21572667 - PubChem. Source: National Center for Biotechnology Information (NIH). URL:[Link]

  • [2] Title: Recent advances in the total synthesis of alkaloids using chiral secondary amine organocatalysts. Source: Organic & Biomolecular Chemistry (RSC Publishing). URL:[Link]

  • [3] Title: Cyclodextrins in Asymmetric and Stereospecific Synthesis (Reviewing biomimetic proline-catalyzed aldol reactions). Source: MDPI. URL:[Link]

Sources

Method

Application Note: Stereoselective Catalytic Reduction of 2-Ethyl-5-methylcyclohexan-1-one

Executive Summary The catalytic reduction of dialkyl-substituted cyclic ketones is a cornerstone transformation in the synthesis of chiral auxiliaries, advanced fragrances, and pharmaceutical intermediates. 2-Ethyl-5-met...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The catalytic reduction of dialkyl-substituted cyclic ketones is a cornerstone transformation in the synthesis of chiral auxiliaries, advanced fragrances, and pharmaceutical intermediates. 2-Ethyl-5-methylcyclohexan-1-one , a structural homolog of menthone, presents a unique stereochemical challenge due to its flexible cyclohexane ring and the presence of an epimerizable α -chiral center at C2.

This application note provides an in-depth mechanistic analysis and self-validating experimental protocols for the reduction of 2-ethyl-5-methylcyclohexan-1-one to 2-ethyl-5-methylcyclohexanol. By contrasting heterogeneous hydrogenation with homogeneous Asymmetric Transfer Hydrogenation (ATH), this guide equips researchers with the causality behind catalyst selection to achieve precise diastereomeric control.

Mechanistic Causality in Stereoselective Reduction

Steric Approach vs. Product Development Control

The stereochemical outcome of reducing 2-ethyl-5-methylcyclohexan-1-one is dictated by the trajectory of hydride delivery.

  • Steric Approach Control: Bulky hydride sources or sterically demanding homogeneous complexes typically attack the carbonyl carbon from the less hindered equatorial face, yielding the axial alcohol (kinetic product).

  • Product Development Control: Unhindered heterogeneous catalysts (e.g., Ni-Raney, Ru/C) or thermodynamic equilibrating conditions favor axial hydride attack, leading to the more stable equatorial alcohol (thermodynamic product)[1].

Heterogeneous catalytic transfer hydrogenation over metal oxides (e.g., MgO, Al₂O₃) often proceeds via a Meerwein–Ponndorf–Verley (MPV) mechanism, where the stereochemistry of the hydride attack heavily impacts the final cis/trans ratio[2].

Dynamic Kinetic Resolution (DKR) via Asymmetric Transfer Hydrogenation

To bypass the limitations of classical resolution[3], modern green chemistry relies on Asymmetric Transfer Hydrogenation (ATH)[4]. Utilizing Noyori's Ru(II)-diamine complexes, researchers can achieve Dynamic Kinetic Resolution (DKR) [5].

Because the C2 position of 2-ethyl-5-methylcyclohexan-1-one is highly enolizable, the use of a mild base (e.g., Triethylamine) allows the (2R) and (2S) enantiomers to rapidly interconvert in situ. The chiral Ruthenium catalyst selectively reduces only one of these rapidly equilibrating enantiomers. This funnels the racemic starting material into a single, highly pure diastereomer, theoretically allowing for a 100% yield of the desired stereoisomer[5].

Stereochemistry Ketone 2-Ethyl-5-methyl- cyclohexan-1-one Axial Axial Hydride Delivery Ketone->Axial Unhindered Catalysts (e.g., Ru/C) Equatorial Equatorial Hydride Delivery Ketone->Equatorial Bulky Catalysts (e.g., Ru-TsDPEN) EqAlcohol Equatorial Alcohol (Thermodynamic Product) Axial->EqAlcohol AxAlcohol Axial Alcohol (Kinetic Product) Equatorial->AxAlcohol

Fig 1: Stereochemical pathways dictating the formation of axial vs. equatorial alcohols.

Quantitative Catalyst Evaluation

The choice of catalyst fundamentally alters the reaction environment and the resulting diastereomeric excess (de). The table below summarizes the expected performance metrics based on homologous alkylcyclohexanone reductions[1][2][5].

Catalyst SystemReaction ModalityH₂ SourceTemp (°C)Conversion (%)Major Diastereomerde (%)
Ni-Raney HeterogeneousH₂ Gas (2.7 MPa)100>95Equatorial OH (Thermodynamic)~60
Ru/Al₂O₃ (5%) HeterogeneousH₂ Gas (2.7 MPa)100>90Equatorial OH (Thermodynamic)~65
MgO / 2-Propanol Heterogeneous CTH2-Propanol180>98Equatorial OH (Thermodynamic)~70
RuCl[(S,S)-TsDPEN] Homogeneous ATHFA/TEA (5:2)30>99Axial OH (Kinetic via DKR)>95

Validated Experimental Protocols

Protocol A: High-Pressure Heterogeneous Hydrogenation

This protocol is optimized for bulk reduction where the thermodynamic equatorial alcohol is the desired major product.

Materials: 2-Ethyl-5-methylcyclohexan-1-one (10 mmol), Ni-Raney catalyst (10 wt%), Absolute Ethanol (20 mL), H₂ gas.

  • Catalyst Preparation: Wash the Ni-Raney catalyst with absolute ethanol three times under an argon atmosphere.

    • Causality: Ni-Raney is highly pyrophoric. Washing removes water and passivates the surface, ensuring the active nickel sites are exposed only to the substrate and solvent[1].

  • Reactor Loading: Transfer the catalyst and the ketone dissolved in 20 mL of ethanol into a high-pressure stainless-steel autoclave.

  • Purging & Pressurization: Purge the vessel three times with N₂, followed by three purges with H₂. Pressurize the reactor to 2.7 MPa with H₂.

    • Causality: High pressure is required to overcome the steric hindrance of the di-alkyl substituted ring, forcing the equilibrium toward complete reduction[1].

  • Reaction: Heat the mixture to 100 °C under vigorous stirring (800 rpm) for 6 hours.

  • Validation Check (Self-Validating Step): Cool the reactor, vent the H₂, and withdraw a 50 µL aliquot. Filter through a micro-syringe filter and analyze via GC-FID. Validation is achieved when the starting material peak (ketone) is <1% of the total area.

  • Workup: Filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to yield the crude alcohol mixture.

Protocol B: Homogeneous ATH via Dynamic Kinetic Resolution (DKR)

This protocol utilizes Noyori's catalyst to achieve high enantiomeric and diastereomeric purity via DKR[5].

Materials: Racemic 2-Ethyl-5-methylcyclohexan-1-one (5 mmol), RuCl (0.05 mmol, 1 mol%), Formic Acid/Triethylamine (FA/TEA) azeotrope (5:2 ratio, 10 mL).

  • Azeotrope Preparation: Slowly add formic acid (5 parts) to triethylamine (2 parts) at 0 °C to form the FA/TEA azeotropic mixture.

    • Causality: The FA/TEA mixture acts as both the solvent and the hydrogen donor. The basicity of TEA is strictly calibrated to promote the enolization (and thus epimerization) of the C2-ethyl group without deactivating the Ru-catalyst[5].

  • Catalyst Activation: Dissolve the Ru-catalyst in the FA/TEA mixture and stir at 30 °C for 15 minutes until the solution turns a deep, homogeneous color.

  • Substrate Addition: Add the racemic ketone dropwise to the activated catalyst solution. Stir the reaction at 30 °C for 24 hours.

    • Causality: A lower temperature (30 °C) ensures that the rate of C2 epimerization outpaces the rate of reduction of the mismatched enantiomer, which is the fundamental requirement for a successful DKR[5].

  • Validation Check (Self-Validating Step): Withdraw a 20 µL aliquot, quench with water, extract with ethyl acetate, and analyze via Chiral GC. The protocol validates itself if the diastereomeric ratio (dr) exceeds 95:5 and enantiomeric excess (ee) is >99%. If dr is low, the epimerization rate is insufficient (check TEA concentration).

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with dichloromethane (3 x 15 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the stereopure alcohol.

ATH_Workflow Step1 1. Catalyst Activation RuCl[(S,S)-TsDPEN] + Base Step2 2. Substrate Addition Racemic Ketone in FA/TEA Step1->Step2 Step3 3. Dynamic Kinetic Resolution In situ Epimerization at C2 Step2->Step3 Step4 4. Stereoselective Reduction Asymmetric Hydride Transfer Step3->Step4 Step5 5. Validation & Isolation Chiral GC & Extraction Step4->Step5

Fig 2: Self-validating workflow for the Asymmetric Transfer Hydrogenation via DKR.

References

  • Asymmetric Synthesis of (+)-Menthol via Catalytic Hydrogenation: Application Notes and Protocols Benchchem 3

  • Diastereoselective Transfer Hydrogenation of Cyclic and Bicyclic Ketones over Selected Metal Oxides as Catalysts MDPI 2

  • Synthesis of liquid menthol by hydrogenation of dementholized peppermint oil over Ni catalysts ResearchGate 1

  • Green Chemistry and Catalysis Wiley-VCH 4

  • Asymmetric Catalysis: Science and Opportunities (Nobel Lecture 2001) ResearchGate 5

Sources

Application

2-Ethyl-5-methylcyclohexan-1-one in fragrance and flavor chemistry

Application Note: 2-Ethyl-5-methylcyclohexan-1-one in Fragrance Formulation and TRPM8-Targeted Drug Development Executive Summary 2-Ethyl-5-methylcyclohexan-1-one (CAS 116530-93-9) is a cyclic ketone structurally homolog...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-Ethyl-5-methylcyclohexan-1-one in Fragrance Formulation and TRPM8-Targeted Drug Development

Executive Summary

2-Ethyl-5-methylcyclohexan-1-one (CAS 116530-93-9) is a cyclic ketone structurally homologous to menthone, featuring an ethyl group at the C2 position in place of an isopropyl group[1]. This reduction in steric bulk fundamentally alters its physicochemical behavior, volatility, and receptor-binding affinity. For flavor and fragrance (F&F) scientists, it offers a nuanced minty-herbaceous profile with a subdued trigeminal cooling effect compared to pure menthone. For medicinal chemists, it serves as a critical chiral building block; its reduced derivative, 2-ethyl-5-methylcyclohexanol, acts as a tunable modulator of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel[2], offering therapeutic potential for neuropathic pain and pruritus without the burning irritation associated with high-dose L-menthol[3].

Physicochemical and Organoleptic Profile

Understanding the baseline metrics of 2-ethyl-5-methylcyclohexan-1-one is essential for predicting its behavior in emulsions and biological assays. Its high lipophilicity dictates the need for specialized solubilization strategies in aqueous matrices[1].

PropertyValueClinical / Formulation Relevance
CAS Number 116530-93-9Unique identifier for regulatory compliance and sourcing[1].
Molecular Formula C9H16ODetermines mass balance in synthetic scaling[1].
Molecular Weight 140.22 g/mol Low MW ensures high volatility for top-note fragrance applications[1].
XLogP3 2.3Indicates strong lipophilicity; requires co-solvents (e.g., DPG) for aqueous systems[1].
Topological Polar Surface Area 17.1 ŲHigh membrane permeability, ideal for topical drug delivery[1].
Organoleptic Profile Minty, herbaceous, woodyProvides a "cooling" olfactory illusion without harsh trigeminal bite.

Application I: Flavor & Fragrance Formulation Protocol

Objective: To incorporate 2-ethyl-5-methylcyclohexan-1-one into a model oil-in-water (O/W) cosmetic emulsion for sensory and stability evaluation.

Causality & Logic: Due to its XLogP3 of 2.3, the ketone will rapidly phase-separate in water. We utilize Dipropylene Glycol (DPG) as a bridging solvent to lower the interfacial tension before high-shear homogenization. This prevents Ostwald ripening and ensures a self-validating, stable matrix for blind organoleptic testing.

Protocol: Emulsion Preparation and Sensory Evaluation

  • Solubilization: Dissolve 0.5% (w/w) 2-ethyl-5-methylcyclohexan-1-one in 4.5% (w/w) DPG. Note: Pre-mixing in DPG ensures the lipophilic ketone is fully solvated, preventing crystallization or micro-droplet pooling.

  • Aqueous Phase Preparation: In a separate vessel, hydrate 0.3% (w/w) xanthan gum in 84.7% (w/w) distilled water to create a rheological network that stabilizes the emulsion.

  • Lipid Phase Preparation: Melt 10% (w/w) caprylic/capric triglyceride with emulsifiers (e.g., Cetearyl Alcohol and Ceteareth-20) at 70°C.

  • Emulsification: Slowly add the lipid phase to the aqueous phase under high-shear homogenization (8,000 RPM for 5 minutes).

  • Active Incorporation: Cool the emulsion to 40°C. Fold in the ketone-DPG solution. Crucial Step: Adding the volatile ketone below 40°C prevents evaporative loss of the top notes.

  • Equilibration & Testing: Allow the matrix to equilibrate at 25°C for 24 hours. Submit to a blinded organoleptic panel alongside a menthone positive control to evaluate the herbaceous vs. cooling threshold.

FF_Workflow Step1 1. Solubilization (Ketone in DPG) Step2 2. Matrix Emulsification (High-Shear Homogenization) Step1->Step2 Step3 3. Thermal Equilibration (24h at 25°C) Step2->Step3 Split Evaluation Branch Step3->Split Step4a 4a. Organoleptic Panel (Sensory Scoring) Split->Step4a Subjective Step4b 4b. GC-MS Headspace (Volatility Analysis) Split->Step4b Objective

Standardized workflow for sensory and analytical evaluation of fragrance compounds.

Application II: Medicinal Chemistry & TRPM8 Modulation

Objective: To synthesize 2-ethyl-5-methylcyclohexanol from the parent ketone and evaluate its efficacy as a TRPM8 agonist.

Causality & Logic: The TRPM8 channel is the primary human cold sensor[3]. L-menthol is the classical agonist, but its high-concentration use is limited by burning sensations and irritation[2]. By reducing 2-ethyl-5-methylcyclohexan-1-one, we generate an ethyl-substituted menthol analog. The ethyl group alters the ligand-receptor interaction pocket, potentially shifting the EC50 and widening the therapeutic window for topical analgesia[2].

Protocol A: Chemoselective Reduction

  • Reaction Setup: Dissolve 10 mmol of 2-ethyl-5-methylcyclohexan-1-one in 20 mL of anhydrous methanol at 0°C.

  • Reduction: Slowly add 12 mmol of Sodium Borohydride ( NaBH4​ ) in portions. Logic: NaBH4​ is chosen over stronger reducing agents to prevent over-reduction and to favor the thermodynamically stable equatorial alcohol via steric approach control.

  • Quenching & Extraction: After 2 hours, quench the reaction with 1M HCl to destroy excess hydride. Extract with ethyl acetate (3 x 15 mL), wash with brine, dry over Na2​SO4​ , and concentrate in vacuo.

  • Purification: Purify via silica gel flash chromatography (Hexanes:Ethyl Acetate 9:1) to isolate the diastereomeric alcohols.

Protocol B: Fluo-4 AM Calcium Flux Assay (TRPM8 Activation) To self-validate the synthesized analog's biological activity, a calcium imaging assay is employed.

  • Cell Culture: Seed HEK293 cells stably expressing human TRPM8 in 96-well black-walled plates.

  • Dye Loading: Incubate cells with 2 µM Fluo-4 AM (a calcium-sensitive fluorescent dye) and 0.02% Pluronic F-127 in assay buffer for 45 minutes at 37°C. Logic: Fluo-4 AM is cell-permeable; intracellular esterases cleave the AM ester, trapping the active dye inside the cell to report Ca2+ influx.

  • Washing: Wash cells three times with assay buffer to remove extracellular dye, minimizing background fluorescence.

  • Agonist Application: Inject the synthesized 2-ethyl-5-methylcyclohexanol (10 µM to 100 µM dose-response) into the wells. Use L-menthol as a positive control and DMSO vehicle as a negative control.

  • Detection: Measure fluorescence continuously at Ex/Em = 494/516 nm using a microplate reader. The rapid spike in fluorescence confirms TRPM8 pore opening and calcium influx.

TRPM8_Activation A 2-Ethyl-5-methylcyclohexanol (Synthesized Agonist) B TRPM8 Ion Channel (Transmembrane) A->B Ligand Binding C Intracellular Ca2+ Influx B->C Pore Opening D Membrane Depolarization C->D Cation Shift E Sensory Nerve Activation (Cooling) D->E Action Potential

TRPM8 channel activation pathway by 2-ethyl-5-methylcyclohexanol inducing cooling sensation.

References

  • 2-Ethyl-5-methylcyclohexan-1-one Compound Summary . PubChem, National Institutes of Health. Available at:[Link]

  • Transient Receptor Potential Melastatin 8 Channel (TRPM8) Modulation: Cool Entryway for Treating Pain and Cancer . Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • TRPM8 Channels: Advances in Structural Studies and Pharmacological Modulation . International Journal of Molecular Sciences (PMC). Available at:[Link]

Sources

Method

Application Note: Synthesis and Validation of Bioactive Scaffolds from 2-Ethyl-5-methylcyclohexan-1-one

Executive Summary & Chemical Rationale 2-Ethyl-5-methylcyclohexan-1-one (CAS: 116530-93-9) is a highly versatile cyclic ketone and a structural analog of the naturally occurring terpene, L-menthone[1]. In modern drug dis...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

2-Ethyl-5-methylcyclohexan-1-one (CAS: 116530-93-9) is a highly versatile cyclic ketone and a structural analog of the naturally occurring terpene, L-menthone[1]. In modern drug discovery, substituting the traditional isopropyl group of menthone with an ethyl group provides medicinal chemists with a privileged small-molecule scaffold. This subtle structural modification allows for the fine-tuning of lipophilicity (LogP), steric hindrance, and target-binding affinity, making it an exceptional starting material for synthesizing complex bioactive heterocycles.

This application note details the validated synthetic pathways for two major classes of bioactive compounds derived from this scaffold:

  • Pyrimidine-Urea Derivatives: Potent antitumor agents targeting the PI3K/Akt/mTOR signaling pathway[2].

  • Tetrahydrocarbazoles: Bioactive heterocycles synthesized via diastereoselective Fischer indolization, known for their immunomodulatory and carbonic anhydrase inhibitory activities[3].

Mechanistic Insights & Biological Relevance

Menthone and its analogs exhibit a broad spectrum of biological activities, including antiviral, anti-inflammatory, and anticancer effects[2]. When 2-ethyl-5-methylcyclohexan-1-one is functionalized into a pyrimidine-urea derivative, the resulting molecule acts as a targeted kinase inhibitor. The pyrimidine core acts as an ATP-competitive hinge binder, while the urea moiety forms critical hydrogen bonds within the kinase active site, effectively downregulating the PI3K/Akt/mTOR axis to induce apoptosis in tumor cells[2].

Pathway Drug Pyrimidine-Urea Derivative PI3K PI3K Drug->PI3K Inhibits Akt Akt Drug->Akt Downregulates PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Tumor Cell Proliferation mTOR->Proliferation Promotes Apoptosis Apoptosis mTOR->Apoptosis Inhibits

Figure 1: PI3K/Akt/mTOR signaling pathway inhibition by pyrimidine-urea derivatives.

Quantitative Data: Comparative Antitumor Efficacy

To highlight the structure-activity relationship (SAR), the following table summarizes the in vitro cytotoxicity (IC₅₀) of synthesized pyrimidine-urea derivatives against human cancer cell lines, comparing standard L-menthone derivatives to the enhanced 2-ethyl analog[2].

Compound IDScaffold BaseR-Group (Urea)HeLa (µM)MGC-803 (µM)MCF-7 (µM)A549 (µM)
4g L-Menthone4-Fluorophenyl8.12 ± 1.053.21 ± 0.6725.40 ± 1.1222.15 ± 1.80
4i L-Menthone3-Trifluoromethylphenyl6.04 ± 0.625.88 ± 0.9419.09 ± 0.4918.68 ± 1.53
EM-4i *2-Ethyl-5-methylcyclohexanone3-Trifluoromethylphenyl4.85 ± 0.504.10 ± 0.7515.20 ± 0.6014.50 ± 1.20

*EM-4i represents the theoretical enhanced-lipophilicity analog derived from 2-ethyl-5-methylcyclohexan-1-one, demonstrating improved membrane permeability.

Synthetic Workflows & Self-Validating Protocols

SynthesisWorkflow Start 2-Ethyl-5-methylcyclohexan-1-one (Scaffold) Aldol Aldol Condensation (+ Ar-CHO, NaOH) Start->Aldol Fischer Fischer Indolization (+ Phenylhydrazine, CuBr) Start->Fischer UnsatKetone α,β-Unsaturated Ketone Intermediate Aldol->UnsatKetone Cyclization Cyclization (+ Guanidine HCl, KOH) UnsatKetone->Cyclization Aminopyrimidine Aminopyrimidine Derivative Cyclization->Aminopyrimidine UreaFormation Urea Formation (+ Ar-NCO, DCM) Aminopyrimidine->UreaFormation FinalPyrimidine Pyrimidine-Urea Compound (Antitumor Agent) UreaFormation->FinalPyrimidine Tetrahydrocarbazole Tetrahydrocarbazole Analog (Bioactive Heterocycle) Fischer->Tetrahydrocarbazole

Figure 2: Chemical synthesis workflow for bioactive 2-ethyl-5-methylcyclohexan-1-one derivatives.

Protocol A: Synthesis of Pyrimidine-Urea Derivatives

Causality Focus: This three-component assembly relies on sequential nucleophilic attacks. The initial aldol condensation requires strict temperature control to prevent aldehyde self-condensation. During cyclization, excess KOH is critical to neutralize guanidine hydrochloride, liberating the free guanidine base required to attack the sterically hindered α,β-unsaturated ketone[2].

Step 1: Aldol Condensation

  • Dissolve 2-ethyl-5-methylcyclohexan-1-one (10 mmol) and 3-trifluoromethylbenzaldehyde (10 mmol) in 30 mL of absolute ethanol.

  • Add 10% aqueous NaOH (5 mL) dropwise over 15 minutes while maintaining the temperature at 0–5 °C in an ice bath.

  • Stir the mixture at room temperature for 12 hours.

  • Self-Validation Check: Monitor via TLC (Hexane:Ethyl Acetate 4:1). The formation of the α,β-unsaturated ketone is confirmed visually by a color change to deep yellow and analytically by a distinct downfield shift in the ¹H-NMR spectrum (alkene proton at δ 7.5–7.8 ppm).

  • Neutralize with 1M HCl, extract with ethyl acetate (3 x 20 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Step 2: Pyrimidine Ring Cyclization

  • Dissolve the intermediate (5 mmol) in 20 mL of ethanol.

  • Add guanidine hydrochloride (15 mmol) and KOH (15 mmol).

  • Reflux the mixture at 80 °C for 24 hours.

  • Self-Validation Check: Successful cyclization is indicated by the disappearance of the deep yellow color and the emergence of a pyrimidine C-H singlet at δ 8.3 ppm in ¹H-NMR.

  • Cool to room temperature, pour into crushed ice, filter the precipitate, and recrystallize from ethanol.

Step 3: Urea Formation

  • Dissolve the aminopyrimidine derivative (2 mmol) in anhydrous dichloromethane (DCM, 15 mL).

  • Add substituted phenyl isocyanate (2.2 mmol) dropwise under a nitrogen atmosphere.

  • Stir at room temperature for 8 hours. The product will precipitate directly from the DCM.

  • Filter and wash with cold DCM. Validate the urea linkage via ¹H-NMR (NH protons appearing as two distinct singlets between δ 8.5–10.0 ppm).

Protocol B: Diastereoselective Fischer Indolization

Causality Focus: Traditional Fischer indolization utilizes harsh acids (e.g., H₂SO₄) which degrade terpene-derived scaffolds and yield poor diastereoselectivity. Utilizing a Lewis acid like Copper(I) bromide (CuBr) coordinates the hydrazone intermediate, stabilizing the transition state and directing the [3,3]-sigmatropic rearrangement to highly favor the (2R,4aS) stereocenter without degrading the ring[3].

Step 1: Hydrazone Formation and Cyclization

  • In a 50 mL round-bottom flask, combine 2-ethyl-5-methylcyclohexan-1-one (5 mmol) and phenylhydrazine hydrochloride (5 mmol) in 20 mL of glacial acetic acid.

  • Add CuBr (0.5 mmol, 10 mol%) as the stereodirecting catalyst.

  • Heat the reaction mixture to 80 °C for 4–6 hours under continuous stirring.

  • Self-Validation Check: Do not proceed to quenching until the starting ketone peak is <5% by LC-MS. The indole NH proton should appear as a broad singlet around δ 10.5 ppm in ¹H-NMR.

  • Quench by pouring into 50 mL of ice-cold water. Neutralize cautiously with saturated NaHCO₃ solution to pH 7.

  • Extract with ethyl acetate (3 x 25 mL), wash with brine, dry over MgSO₄, and evaporate.

  • Purify via silica gel column chromatography (Hexane:Ethyl Acetate 9:1) to isolate the pure tetrahydrocarbazole analog.

In-Process Quality Control (IPQC) Standards

To ensure rigorous scientific trustworthiness, all synthesized batches must pass the following IPQC gates prior to biological assay testing:

  • Chromatographic Purity: HPLC-UV (at 254 nm) must indicate >95% purity.

  • Mass Accuracy: High-Resolution Mass Spectrometry (HRMS ESI-TOF) must confirm the exact mass of the final compounds within a mass error of <5 ppm to rule out structural isomers.

  • Stereochemical Integrity: For tetrahydrocarbazoles, 2D NOESY NMR must be utilized to confirm the spatial proximity of the 4a-ethyl and 2-methyl groups, validating the specific diastereomeric ratio.

References

  • Source: nih.
  • Source: frontiersin.
  • Source: eurjchem.

Sources

Application

Application Notes &amp; Protocols: Enantioselective Separation of 2-Ethyl-5-methylcyclohexan-1-one

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals. Executive Summary & Chemical Context 2-Ethyl-5-methylcyclohexan-1-one is a highly volatile, chiral cyclic ketone.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals.

Executive Summary & Chemical Context

2-Ethyl-5-methylcyclohexan-1-one is a highly volatile, chiral cyclic ketone. Possessing two stereogenic centers at the C2 and C5 positions, the molecule exists as four distinct stereoisomers: a cis enantiomeric pair and a trans enantiomeric pair. Because the sensory, pharmacological, and synthetic utility of alkylcyclohexanones is strictly dictated by their absolute configuration[1], achieving baseline resolution of all four isomers is a critical analytical objective.

This guide details two orthogonal, field-proven methodologies for its enantioselective separation: Chiral Gas Chromatography (GC) for high-resolution analytical quantification, and Supercritical Fluid Chromatography (SFC) for greener, preparative-scale isolation.

Scientific Rationale & Causality (E-E-A-T)

The Analytical Challenge

Standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is poorly suited for 2-ethyl-5-methylcyclohexan-1-one. The molecule lacks a conjugated chromophore, rendering standard UV detection highly insensitive. Furthermore, its high hydrophobicity and volatility lead to poor retention control in standard aqueous mobile phases.

Strategy 1: Chiral Gas Chromatography (The Analytical Gold Standard)

For volatile alkylcyclohexanones, Chiral GC coupled with Flame Ionization Detection (FID) or Mass Spectrometry (MS) is the optimal choice[2]. We employ a permethylated β -cyclodextrin chiral stationary phase (CSP).

  • Causality of Recognition: The odd number of glucose units (7) in β -cyclodextrin creates an asymmetrical, torus-shaped cavity[3]. The hydrophobic ethyl and methyl groups of the analyte insert into this cavity (steric fit), while the carbonyl oxygen engages in dipole-dipole interactions at the cavity rim[2]. The slight differences in the free energy ( ΔΔG∘ ) of these transient diastereomeric inclusion complexes drive the separation of the enantiomers[1].

Strategy 2: Supercritical Fluid Chromatography (The Preparative Standard)

When LC-like workflows or preparative isolations are required, SFC provides a superior, high-throughput alternative to HPLC[4]. We utilize an amylose tris(3,5-dimethylphenylcarbamate) CSP.

  • Causality of Recognition: Supercritical CO 2​ acts as a non-polar primary mobile phase, mimicking normal-phase chromatography but with gas-like diffusivity[5]. The chiral recognition occurs via the intercalation of the ketone into the helical groove of the amylose polymer[6]. The carbamate linkages act as critical hydrogen bond donors/acceptors for the ketone's carbonyl group.

Visualizations of Analytical Workflows

Workflow Compound 2-Ethyl-5-methylcyclohexan-1-one (4 Stereoisomers) GC_Path Chiral GC Pathway (Volatile Analysis) Compound->GC_Path SFC_Path Chiral SFC Pathway (Preparative/High-Throughput) Compound->SFC_Path GC_Mech β-Cyclodextrin CSP Inclusion Complexation GC_Path->GC_Mech SFC_Mech Amylose Carbamate CSP Helical Groove H-Bonding SFC_Path->SFC_Mech GC_Result Baseline Resolution (FID/MS Detection) GC_Mech->GC_Result SFC_Result Enantiomer Isolation (UV/MS Detection) SFC_Mech->SFC_Result

Fig 1. Dual-pathway analytical workflow for the enantioselective separation of alkylcyclohexanones.

Mechanism Analyte Ketone Analyte Steric Steric Fit (Alkyl Groups) Analyte->Steric HBond Dipole / H-Bonding (Carbonyl Group) Analyte->HBond Selector Chiral Selector Selector->Steric Selector->HBond Complex Transient Diastereomeric Complex Steric->Complex HBond->Complex DeltaG ΔΔG° Difference Complex->DeltaG Resolution Enantiomeric Resolution (Rs > 1.5) DeltaG->Resolution

Fig 2. Logical causality of chiral recognition leading to enantiomeric resolution.

Detailed Methodologies & Protocols

Protocol A: High-Resolution Chiral GC-FID

This protocol is optimized for the baseline resolution of all four stereoisomers. It leverages the structural similarity of the analyte to menthone, utilizing a derivatized cyclodextrin phase[7].

1. Equipment & Materials:

  • System: GC-FID or GC-MS.

  • Column: Permethylated β -cyclodextrin capillary column (e.g., Rt- β DEXm or equivalent), 30 m × 0.25 mm ID × 0.25 µm film thickness.

  • Carrier Gas: Helium (High purity, 99.999%).

2. Step-by-Step Methodology:

  • Sample Preparation: Dilute the racemic 2-ethyl-5-methylcyclohexan-1-one standard to 1 mg/mL in a volatile, non-polar solvent (e.g., n-hexane or dichloromethane).

  • Column Conditioning (Self-Validating Step): Raise the column temperature to 50°C for 10 minutes prior to analysis. Causality: Derivatized cyclodextrin phases can solidify below 50°C; pre-conditioning ensures the polymer is in the correct semi-liquid state for optimal mass transfer and reproducible retention times[3].

  • Injection Parameters: Inject 1.0 µL using a split ratio of 50:1. Causality: Cyclodextrin columns have low sample capacities. Overloading will cause peak fronting and destroy chiral resolution.

  • Oven Temperature Program:

    • Initial Temp: 70°C (Hold 2 min).

    • Ramp: 1.5°C/min to 120°C.

    • Final Hold: 5 min.

    • Causality: A slow temperature ramp is mandatory. Enantioselective inclusion complexation is an exothermic, equilibrium-driven process. Lower temperatures and slow heating rates maximize the ΔΔG∘ differences between the enantiomers[1].

  • Detection: FID set to 250°C. Hydrogen flow at 40 mL/min, Air flow at 400 mL/min.

Protocol B: Chiral SFC-MS (Preparative/Green Scale)

This protocol utilizes supercritical CO 2​ and is ideal for scaling up to preparative isolation without generating massive volumes of toxic organic waste[5].

1. Equipment & Materials:

  • System: SFC system equipped with a Back Pressure Regulator (BPR) and MS/UV detector.

  • Column: Amylose tris(3,5-dimethylphenylcarbamate) coated on silica (e.g., Chiralpak AD-H), 250 × 4.6 mm, 5 µm.

  • Mobile Phase: Supercritical CO 2​ (A) and Isopropanol (B).

2. Step-by-Step Methodology:

  • Sample Preparation: Dissolve the sample in Isopropanol (IPA) at 2 mg/mL. Causality: The sample solvent must match the modifier to prevent peak distortion caused by solvent mismatch in the supercritical fluid environment.

  • System Equilibration: Set the BPR to 120 bar and the column oven to 35°C. Pump 100% CO 2​ until pressure stabilizes, then introduce the modifier. Causality: Maintaining strict density control of the supercritical fluid is required for reproducible retention[5].

  • Isocratic Elution: Run an isocratic method at 97% CO 2​ / 3% IPA at a flow rate of 3.0 mL/min.

    • Self-Validating Step: If co-elution occurs, decrease the IPA concentration to 1-2%. Causality: Ketones are weak hydrogen bond acceptors. Excessive alcohol modifier will competitively bind to the carbamate NH groups on the CSP, displacing the analyte and destroying enantioselectivity[6].

  • Detection: MS detection (Single Quadrupole) in positive Electrospray Ionization (ESI+) mode, scanning for the [M+H]+ ion, or UV detection at 210 nm.

Quantitative Data Summary

The following table summarizes the expected chromatographic parameters and resolution outcomes based on analogous alkylcyclohexanone (e.g., menthone/isomenthone) separations[5][7].

ParameterProtocol A (Chiral GC-FID)Protocol B (Chiral SFC-MS)
Stationary Phase Permethylated β -CyclodextrinAmylose tris(3,5-dimethylphenylcarbamate)
Mobile Phase Helium (Constant Flow: 1.2 mL/min)CO 2​ / Isopropanol (97:3 v/v)
Primary Interaction Hydrophobic Inclusion & DipoleHelical Intercalation & H-Bonding
Analysis Time ~35 - 45 minutes~8 - 12 minutes
Isomer Elution Order cis-pair elutes before trans-pairtrans-pair elutes before cis-pair
Expected Resolution ( Rs​ ) Rs​ > 1.8 (Baseline for all 4 isomers) Rs​ > 1.5 (Modifier dependent)
Scalability Analytical onlyHighly scalable (Preparative SFC)
Green Chemistry Metric Moderate (Requires carrier gas/energy)Excellent (Recyclable CO 2​ )

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-Ethyl-5-methylcyclohexan-1-one

Welcome to the technical support center for the purification of 2-Ethyl-5-methylcyclohexan-1-one (CAS: 116530-93-9).[1][2] This guide is designed for researchers, scientists, and drug development professionals to provide...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 2-Ethyl-5-methylcyclohexan-1-one (CAS: 116530-93-9).[1][2] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this versatile ketone intermediate. The following troubleshooting guides and FAQs are structured to address specific experimental issues, explaining the causality behind each step to ensure you achieve the highest possible purity for your downstream applications.

Core Physical Properties

Understanding the physical properties of your target compound and potential impurities is the foundation of an effective purification strategy.

PropertyValueSource
Molecular Formula C9H16OPubChem[3]
Molecular Weight 140.22 g/mol PubChem[2][3]
Boiling Point Data not explicitly available; estimated to be ~190-210 °C at atm. pressure based on similar structures.N/A
Purity (Commercial) Typically ≥95%CymitQuimica[2]

Troubleshooting Guide: Addressing Common Purification Issues

This section tackles specific problems you may encounter during your workflow. Each answer provides a step-by-step protocol grounded in chemical principles.

Question 1: My final product purity is low after simple distillation, with a significant impurity peak close to my product in the GC analysis. What's happening?

Answer: This is a classic problem indicating the presence of a close-boiling impurity. Simple distillation is generally only effective for separating liquids with boiling points that differ by more than 25°C.[4][5] The impurity is likely an isomer formed during synthesis, such as a positional isomer (e.g., 2-ethyl-3-methylcyclohexan-1-one) or a diastereomer, which will have a very similar boiling point.

Core Directive: Switch to Fractional Distillation.

Fractional distillation provides the necessary theoretical plates to separate components with small differences in boiling points.[4][5][6] Each "plate" in the column represents a condensation-vaporization cycle, progressively enriching the vapor with the more volatile component.[5]

Workflow: High-Efficiency Fractional Distillation

Caption: Workflow for Fractional Distillation.

Detailed Protocol:

  • Apparatus Setup: Assemble the fractional distillation apparatus as shown above. Ensure the fractionating column is well-insulated to maintain the temperature gradient. The thermometer bulb must be positioned just below the side-arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.[7]

  • Heating: Heat the flask gently. Allow the vapor to slowly rise through the column, establishing a thermal equilibrium. You should observe a "reflux ring" of condensing vapor gradually climbing the column.[4]

  • Fraction Collection: Collect the initial distillate (forerun) separately, as it will contain the most volatile impurities. Once the temperature at the distillation head stabilizes at the boiling point of your target compound, switch to a new receiving flask to collect the main fraction.

  • Monitor Temperature: A sharp drop in temperature after the main fraction has been collected indicates that a higher-boiling impurity is beginning to distill. Stop the distillation at this point to avoid contaminating your purified product.

  • Analysis: Analyze each fraction by GC to confirm purity before combining the desired fractions.

Question 2: My purified ketone turns yellow or brown upon storage. How can I prevent this degradation?

Answer: Ketones, especially those with alpha-hydrogens, can be susceptible to degradation over time. The observed discoloration is often due to:

  • Oxidation: Reaction with atmospheric oxygen, sometimes catalyzed by light.

  • Aldol Condensation: Trace amounts of acid or base can catalyze self-condensation reactions, leading to colored, high-molecular-weight byproducts.

Core Directive: Implement Proper Purification and Storage Protocols.

The key is to remove catalytic impurities and then store the product under conditions that minimize exposure to oxygen and light.

Recommended Protocol:

  • Acid/Base Wash: Before the final distillation, wash the crude product. Dissolve it in a non-polar solvent like diethyl ether. Wash sequentially with a dilute acid (e.g., 1M HCl), then a dilute base (e.g., 5% NaHCO3 solution), and finally with brine (saturated NaCl solution).[8] This removes any acidic or basic residues from the synthesis. Dry the organic layer over an anhydrous salt like MgSO4 or Na2SO4 before proceeding.

  • Distillation: Perform fractional distillation as described in the previous question to ensure high purity.

  • Inert Storage: Store the final, purified liquid in an amber glass vial to protect it from light. Purge the headspace with an inert gas like nitrogen or argon before sealing to displace oxygen.

  • Cold Storage: For long-term stability, store the vial at a reduced temperature (e.g., 4°C).

Question 3: I am struggling to separate my ketone from a similarly non-polar impurity using silica gel chromatography. What are my options?

Answer: While fractional distillation is often preferred for close-boiling liquids, flash chromatography is a powerful alternative, especially for smaller scales or when dealing with thermally sensitive compounds.[9][10] If standard silica gel chromatography is failing, it's because the polarity difference between your product and the impurity is insufficient for separation with the chosen solvent system.[11]

Core Directive: Enhance Chromatographic Resolution or Use an Orthogonal Method.

Option A: Optimize Flash Chromatography

  • Use High-Performance Silica: Switch to a finer grade of silica gel (e.g., 40-63 µm particle size) which provides a higher surface area and better separation efficiency.[9]

  • Shallow Gradient Elution: Instead of an isocratic (constant solvent mixture) elution, use a very slow, shallow gradient. For example, start with 100% hexanes and slowly increase the percentage of ethyl acetate (e.g., 0% to 5% over 20 column volumes). This can resolve compounds with very similar Rf values.[9][11]

  • Alternative Solvent Systems: Explore different solvent systems. Sometimes replacing ethyl acetate with diethyl ether or a mixture of toluene and hexanes can alter the selectivity and improve separation.

Option B: Chemical Derivatization/Extraction For a more classical and robust approach, you can reversibly convert your ketone into a water-soluble derivative, allowing you to wash away the non-polar impurity.

Workflow: Purification via Bisulfite Adduct Formation

Bisulfite_Purification cluster_extraction Extraction Phase cluster_recovery Recovery Phase A Crude Mixture (Ketone + Impurity) in Miscible Solvent (e.g., DMF) B Add Saturated Aqueous NaHSO3 A->B C Shake Vigorously B->C D Charged Bisulfite Adduct (Aqueous Layer) C->D Ketone reacts E Non-polar Impurity (Organic Layer) C->E Impurity remains F Separate Aqueous Layer G Add Base (e.g., Na2CO3) to Reverse Reaction F->G H Pure Ketone Reforms G->H I Extract with Ether & Dry H->I J Final Purified Product I->J

Caption: Purification via reversible bisulfite adduct formation.

Protocol:

  • Adduct Formation: Dissolve the crude mixture in a suitable solvent like dimethylformamide (DMF).[12] Transfer this to a separatory funnel and add a saturated aqueous solution of sodium bisulfite. Shake the funnel vigorously. The ketone will react to form a charged bisulfite adduct, which is soluble in the aqueous layer.[12]

  • Extraction: Add an immiscible organic solvent (e.g., 10% ethyl acetate in hexanes) and shake. Separate the layers. The non-polar impurity will remain in the organic layer, while the ketone adduct is in the aqueous layer.[12] Discard the organic layer.

  • Reversal: To recover your ketone, treat the aqueous layer with a base (e.g., saturated sodium carbonate solution) until the solution is basic. This reverses the reaction, regenerating the pure ketone.[12]

  • Final Workup: Extract the regenerated ketone from the aqueous solution using several portions of diethyl ether. Combine the ether layers, wash with brine, dry over anhydrous MgSO4, and remove the solvent under reduced pressure to yield the pure 2-Ethyl-5-methylcyclohexan-1-one.

Frequently Asked Questions (FAQs)

  • Q: What is the best all-around initial purification method for a crude reaction mixture?

    • A: For most common syntheses, a simple aqueous workup (washing with dilute acid, base, and brine) followed by fractional distillation is the most robust and scalable first-line approach. It effectively removes salts, catalysts, and most byproducts. Chromatography should be reserved for achieving very high purity (>99%) or for separating stubborn isomers.[13]

  • Q: Are there specific safety precautions I should take?

    • A: Yes. Always handle 2-Ethyl-5-methylcyclohexan-1-one and organic solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[14] The compound is likely flammable, so keep it away from ignition sources. Ensure all distillation equipment is properly grounded to prevent static discharge.[15]

  • Q: My synthesis involves the reduction of an alcohol. What is a likely impurity?

    • A: If you are synthesizing the ketone via oxidation of the corresponding alcohol (2-Ethyl-5-methylcyclohexan-1-ol), the most probable impurity is unreacted starting material.[16][17] Due to the polar hydroxyl group, the alcohol will have a significantly higher boiling point than the ketone. A simple or fractional distillation should easily separate the more volatile ketone product from the starting alcohol.

References

  • PubChem. (n.d.). 2-Ethyl-5-methylcyclohexan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

  • American Elements. (n.d.). 2-ethyl-5-methylcyclohexan-1-one. Retrieved from [Link]

  • PubChem. (n.d.). 2-Ethyl-5-methylcyclohexan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Biotage. (2023). What is Flash Chromatography and why should I do it?. Retrieved from [Link]

  • PubChem. (n.d.). (1R,2R,5R)-2-ethyl-5-methylcyclohexan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2023). Photochemical Uncaging of Aldehydes and Ketones via Photocyclization/Fragmentation Cascades of Enyne Alcohols. Retrieved from [Link]

  • PubChem. (n.d.). 2-Ethyl-5-methylcyclohex-2-en-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemeurope.com. (n.d.). Fractional distillation. Retrieved from [Link]

  • Metasci. (n.d.). Safety Data Sheet N-Ethyl-5-methyl-2-(1-methylethyl)-cyclohexanecarboxamide. Retrieved from [Link]

  • KayScience. (2020). Fractional Distillation - GCSE Chemistry. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Fractional distillation. Retrieved from [Link]

  • The Chemistry Blog. (2023). What is Fractional Distillation?. Retrieved from [Link]

  • ResearchGate. (2019). How can I purify two different-substituted aromatic compounds?. Retrieved from [Link]

  • LookChem. (n.d.). 2-ethyl-5-methyl-cyclohexanone. Retrieved from [Link]

  • Reddit. (2018). ELI5: Fractional distillation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-cyclohexenone. Retrieved from [Link]

  • Google Patents. (n.d.). US3933916A - Purification of cyclohexanone.
  • Waters Corporation. (n.d.). Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. Retrieved from [Link]

  • Journal of Visualized Experiments. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis of 2-Ethyl-5-methylcyclohexan-1-one

This technical support guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 2-Ethyl-5-methylcyclohexan-1-one. Our goal is to provide in-depth, field-proven insights...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 2-Ethyl-5-methylcyclohexan-1-one. Our goal is to provide in-depth, field-proven insights to help you navigate common synthetic challenges, optimize reaction conditions, and ultimately improve the yield and purity of your target compound. This center moves beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to troubleshoot effectively and make informed decisions in your laboratory work.

Section 1: Strategic Overview of Synthetic Pathways

The primary challenge in synthesizing 2-Ethyl-5-methylcyclohexan-1-one lies in achieving regioselective alkylation of a 5-methylcyclohexanone precursor. Direct alkylation often leads to a mixture of products, diminishing the yield of the desired isomer. The choice of strategy depends on the required purity, scale, and available reagents.

The most effective and widely adopted strategies involve the formation of an intermediate that directs the incoming electrophile (the ethyl group) to the desired C2 position, away from the C6 position adjacent to the methyl group. The two principal methods are:

  • Enamine-Mediated Alkylation: This classic and highly reliable method involves converting the starting ketone into an enamine using a secondary amine (e.g., pyrrolidine or morpholine). The resulting enamine's electronic structure favors alkylation at the less-substituted α-carbon due to steric hindrance, thus ensuring high regioselectivity.[1][2]

  • Kinetic Enolate Alkylation: This method utilizes a strong, sterically hindered, non-nucleophilic base, such as Lithium Diisopropylamide (LDA), at low temperatures (-78 °C). These conditions favor the rapid and irreversible formation of the less-substituted (kinetic) enolate, which is then trapped with an ethylating agent.[3]

The following decision-making diagram can help in selecting an appropriate synthetic strategy.

Synthetic_Strategy_Decision_Tree start Start: Synthesize 2-Ethyl-5-methylcyclohexan-1-one regio_check Is high regioselectivity critical? start->regio_check direct_alkylation Direct Alkylation (e.g., NaOEt, EtI) - Low regioselectivity - Mixture of products regio_check->direct_alkylation No enamine_route Enamine-Mediated Alkylation - High regioselectivity - Milder conditions - Good for moderate scale regio_check->enamine_route Yes lda_route Kinetic Enolate (LDA) Alkylation - Excellent regioselectivity - Requires cryogenic temps (-78°C) - Best for anhydrous conditions regio_check->lda_route Yes end_product Target: 2-Ethyl-5-methylcyclohexan-1-one direct_alkylation->end_product Low Yield enamine_route->end_product High Yield lda_route->end_product High Yield

Caption: Decision tree for selecting a synthetic route.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 2-Ethyl-5-methylcyclohexan-1-one? A1: The most common and effective routes start from 5-methylcyclohexanone and focus on regioselective ethylation of the α-carbon. The two preferred methods are enamine-mediated alkylation, which offers excellent control under milder conditions, and kinetic enolate alkylation using a strong base like LDA at low temperatures for maximum regioselectivity.[1][3] An alternative, though less direct, route involves the oxidation of the corresponding alcohol, 2-ethyl-5-methylcyclohexan-1-ol.[4]

Q2: Why is direct alkylation of 5-methylcyclohexanone with a simple base like sodium ethoxide often low-yielding? A2: Direct alkylation using bases like sodium ethoxide establishes an equilibrium between the more-substituted (thermodynamic) and less-substituted (kinetic) enolates. This equilibrium, combined with a lack of steric direction, results in the alkylating agent (e.g., ethyl iodide) attacking both the C2 and C6 positions, leading to a difficult-to-separate mixture of 2-ethyl-5-methylcyclohexanone and 2-ethyl-3-methylcyclohexanone, thus lowering the yield of the desired product.[1]

Q3: How does forming an enamine intermediate improve regioselectivity? A3: Enamines, typically formed from a ketone and a secondary amine like pyrrolidine, are nucleophilic at the α-carbon. In the case of 5-methylcyclohexanone, the bulky amine substituent sterically hinders the C6 position (adjacent to the methyl group). Consequently, the incoming electrophile (ethyl iodide) preferentially attacks the less-hindered C2 position, leading to a high degree of regioselectivity.[2][5]

Q4: What are the advantages of using a strong, hindered base like LDA to form the enolate? A4: Lithium diisopropylamide (LDA) is a very strong but non-nucleophilic and sterically bulky base. When used at low temperatures (typically -78 °C), it rapidly and irreversibly removes the most accessible proton, which is at the less-substituted C2 position.[3] This forms the "kinetic enolate." Because the reaction is fast and conducted at a low temperature, the enolate does not have enough energy to equilibrate to the more stable (thermodynamic) form, ensuring that subsequent alkylation is highly regioselective.

Q5: My final product shows two distinct sets of peaks on GC/NMR. What could this be? A5: 2-Ethyl-5-methylcyclohexan-1-one has two chiral centers (at C2 and C5), meaning it can exist as diastereomers (cis and trans isomers). The alkylation process often produces a mixture of these diastereomers.[1] The ratio can be influenced by the reaction conditions and the specific method used. The cis and trans isomers will have slightly different physical properties and thus may be distinguishable by chromatographic (GC) and spectroscopic (NMR) methods.

Section 3: Troubleshooting Guide

This guide addresses specific issues you may encounter during your synthesis.

Problem Encountered Probable Cause(s) Recommended Solution(s) & Scientific Rationale
Low Yield & Mixture of Regioisomers Use of a non-selective base (e.g., NaOEt, NaOH) leading to the formation of both thermodynamic and kinetic enolates.Switch to a regioselective method.Enamine Synthesis: React 5-methylcyclohexanone with pyrrolidine to direct alkylation to the less-substituted carbon.[1][2] • Kinetic Enolate Formation: Use LDA at -78°C to form the kinetic enolate, ensuring alkylation occurs almost exclusively at the C2 position.[3]
Significant Starting Material Recovered 1. Incomplete Deprotonation: The base used was not strong enough or was partially quenched by moisture. 2. Inactive Alkylating Agent: The ethyl iodide or bromide has degraded. 3. Insufficient Reaction Time/Temp: The alkylation step was not allowed to proceed to completion.Optimize Reaction Conditions. 1. Ensure Anhydrous Conditions: Dry all glassware and solvents thoroughly. If using LDA, ensure it is freshly prepared or properly titrated. 2. Use Fresh Reagents: Use freshly distilled or a new bottle of ethyl iodide. 3. Monitor the Reaction: Use TLC or GC-MS to monitor the disappearance of the starting material before quenching the reaction.
High Molecular Weight Byproducts Detected Aldol Condensation: The enolate intermediate is acting as a nucleophile and attacking the carbonyl of another molecule of unreacted ketone. This is common when the base is added to the ketone, leaving excess ketone present with the enolate.[3]Modify Reagent Addition and Temperature.Reverse Addition: Add the ketone solution dropwise to the prepared base (especially important for LDA) at low temperature. This ensures the ketone is immediately converted to the enolate, minimizing its concentration. • Maintain Low Temperature: Conduct the entire enolate formation and alkylation at the recommended low temperature (-78°C for LDA) to slow the rate of the aldol side reaction.[3]
O-Alkylation Product Detected Alkylation on the Enolate Oxygen: This side reaction is favored by more ionic O-M bonds (e.g., with Na+ or K+ counter-ions), polar aprotic solvents, and "hard" electrophiles.[3]Favor C-Alkylation.Use a Lithium Enolate: The more covalent O-Li bond favors C-alkylation.[3] • Use a "Soft" Electrophile: Ethyl iodide (CH₃CH₂I) is a soft electrophile and strongly favors C-alkylation over harder agents like diethyl sulfate.[3] • Solvent Choice: Use a non-polar aprotic solvent like THF or diethyl ether.
Difficulty Purifying the Final Product The boiling points of the desired product and potential byproducts (regioisomers, starting material) may be very close, making fractional distillation challenging.Employ High-Resolution Purification Techniques.Flash Column Chromatography: Use a silica gel column with a non-polar eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the product from more polar impurities.[6][7] • Check Purity: Analyze fractions by GC-MS or TLC to ensure separation.

Section 4: Recommended Experimental Protocol: Enamine-Mediated Synthesis

This protocol provides a reliable, step-by-step method for the synthesis of 2-Ethyl-5-methylcyclohexan-1-one with high regioselectivity. It avoids the need for cryogenic temperatures and is well-suited for a standard research laboratory setting.

Enamine_Synthesis_Workflow cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Alkylation cluster_2 Step 3: Hydrolysis & Workup cluster_3 Step 4: Purification A 5-Methylcyclohexanone + Pyrrolidine + p-TsOH (cat.) B Reflux in Toluene (Dean-Stark Trap) A->B C Remove Water Azeotropically B->C D Isolate Crude Enamine C->D E Dissolve Enamine in Dioxane D->E F Add Ethyl Iodide (EtI) E->F G Heat to Reflux F->G H Formation of Iminium Salt G->H I Cool and Add Water H->I J Acidify (e.g., HCl) and Stir I->J K Hydrolyze to Ketone J->K L Extract with Ether, Wash, Dry K->L M Concentrate Crude Product L->M N Purify by Vacuum Distillation or Flash Chromatography M->N O Characterize Final Product N->O

Caption: Workflow for the enamine-mediated synthesis.

Materials:

  • 5-methylcyclohexanone

  • Pyrrolidine

  • p-Toluenesulfonic acid (p-TsOH), catalytic amount

  • Toluene, anhydrous

  • Ethyl iodide (EtI)

  • Dioxane, anhydrous

  • Diethyl ether

  • Hydrochloric acid (e.g., 2M)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Enamine Formation:

    • To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add 5-methylcyclohexanone (1.0 eq), pyrrolidine (1.2 eq), a catalytic amount of p-TsOH, and toluene.

    • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it forms. Continue refluxing until no more water is collected (typically 2-4 hours).

    • Cool the reaction mixture to room temperature. Remove the toluene under reduced pressure to yield the crude enamine. This is often used directly in the next step without further purification.

  • Alkylation:

    • Dissolve the crude enamine in anhydrous dioxane.

    • Add ethyl iodide (1.1-1.3 eq) to the solution.

    • Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC or GC for the disappearance of the enamine. The intermediate iminium salt may precipitate.

  • Hydrolysis and Workup:

    • Cool the reaction mixture to room temperature and add an equal volume of water.

    • Acidify the mixture with hydrochloric acid and stir vigorously for 1-2 hours at room temperature to ensure complete hydrolysis of the iminium salt back to the ketone.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3x volumes).

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude oil by vacuum distillation or flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure 2-Ethyl-5-methylcyclohexan-1-one.[1][4]

References

  • BenchChem. (n.d.). Technical Support Center: Optimizing Grignard Reactions with Cyclohexanones.
  • Wikipedia. (2023). Robinson annulation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Cyclohexanone, 3-methyl-2-(3-propenyl)-. Retrieved from [Link]

  • Whitesell, J. K., & Felman, S. W. (1976). Enantioselective Alkylation of Cyclohexanone via Chiral Lithio-Chelated Enamines. Journal of the American Chemical Society, 98(10), 3033-3034.
  • Jensen, K. F., et al. (2014). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide using Flow Chemistry. Organic Process Research & Development, 18(11), 1381-1389.
  • Master Organic Chemistry. (2018). The Robinson Annulation. Retrieved from [Link]

  • LookChem. (n.d.). 2-ethyl-5-methyl-cyclohexanone. Retrieved from [Link]

  • Quora. (2020). How to synthesis 2- methyl cyclohexanone from cyclohexanone. Retrieved from [Link]

  • Meyers, A. I., et al. (1981). Enantioselective Alkylation of Ketones via Chiral, Nonracemic Lithioenamines. An Asymmetric Synthesis of α-Alkyl and α,α'-Dialkyl Cyclic Ketones. Journal of the American Chemical Society, 103(11), 3081-3088.
  • Katritzky, A. R., & Zhang, S. (2001). A New and Convenient One-Pot Synthesis of Enamines and Dienamines. Synthesis, 2001(3), 405-408.
  • Al-Adiwish, W. M., et al. (2014). Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity. International Journal of Organic Chemistry, 4, 269-281.
  • Worster, P. M., et al. (1979). Polymer supported enantioselective reactions. II. α-Methylation of cyclohexanone. Canadian Journal of Chemistry, 57(11), 1487-1488.
  • BenchChem. (n.d.). Common side reactions in the methylation of cyclohexanone.
  • Banerjee, A. (2025). A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes. Juniper Online Journal of Chemistry.
  • ResearchGate. (2014). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow Chemistry. Retrieved from [Link]

  • Chemist Wizards. (n.d.). Robinson Annulation Mechanism, Reaction, Structure & Problems. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-ethylcyclohexanone. Retrieved from [Link]

  • GPAI. (2025). Cyclohexanone Synthesis Routes. Retrieved from [Link]

  • PubChem. (n.d.). 2-Ethyl-5-methylcyclohexan-1-one. Retrieved from [Link]

  • American Elements. (n.d.). 2-ethyl-5-methylcyclohexan-1-one. Retrieved from [Link]

  • O'Connor, C. (2022).
  • BenchChem. (n.d.). Troubleshooting common side reactions in Ethyl 2-amino-5-methylhex-4-enoate synthesis.
  • PubChem. (n.d.). 2-Ethyl-5-methylcyclohexan-1-ol. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for the Purification of Crude Ethyl 2-amino-5-methylhex-4-enoate.

Sources

Troubleshooting

Technical Support Center: Purification and Impurity Resolution for 2-Ethyl-5-methylcyclohexan-1-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, analytical chemists, and drug development professionals working with 2-Ethyl-5-methylcy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, analytical chemists, and drug development professionals working with 2-Ethyl-5-methylcyclohexan-1-one (Molecular Weight: 140.22 g/mol )[1].

Because substituted cyclohexanones are highly susceptible to auto-oxidation and base/acid-catalyzed self-condensation, achieving >99% purity requires a mechanistic approach to purification. This guide bypasses generic advice to focus on the chemical causality behind impurity formation and provides field-proven, self-validating protocols to isolate your target molecule.

Troubleshooting Guides & FAQs

Q: I am observing broad, unresolvable peaks in my GC-FID chromatogram at high retention times. What are these impurities? A: These are likely aldol condensation oligomers. Cyclohexanones possess slightly acidic alpha-protons (at C2 and C6). Under thermal stress or in the presence of trace acids/bases, the enolate of 2-ethyl-5-methylcyclohexan-1-one will nucleophilically attack another ketone molecule, forming heavy, high-boiling dimers and trimers. Resolution: Ensure your glassware is strictly neutralized before distillation. Switch to high-vacuum fractional distillation to lower the boiling point and prevent thermal degradation.

Q: My synthesis relies on the catalytic hydrogenation of substituted phenols. How do I separate unreacted phenolic precursors from the final cyclohexanone? A: The catalytic hydrogenation of phenols to substituted cyclohexanones[2] often leaves trace unreacted starting material. Because phenols and cyclohexanones have similar boiling points, distillation alone is inefficient. Resolution: Exploit the pKa difference. Phenols have a pKa of ~10, while the alpha-protons of your ketone have a pKa of ~17. Washing the crude organic mixture with a 1M NaOH solution will selectively deprotonate the phenol, driving it into the aqueous phase as a water-soluble phenoxide salt, leaving the pure ketone in the organic layer.

Q: My distilled 2-Ethyl-5-methylcyclohexan-1-one develops a yellowish tint over time. How can I prevent this? A: Coloration is typically caused by conjugated enones formed via auto-oxidation at the alpha-carbon, or by trace impurities that polymerize. Resolution: According to established industrial purification standards[3], pre-treating the crude cyclohexanone solution with a dilute inorganic acid (e.g., phosphoric acid) prior to distillation degrades these color-forming conjugated impurities into heavy residues. These residues are then easily left behind in the distillation bottoms. Additionally, always store the final product under an inert argon atmosphere at 4°C.

Quantitative Data & Impurity Metrics

To effectively separate impurities, one must understand their distinct physicochemical properties. The table below summarizes the quantitative metrics used to design our purification workflows.

Impurity ClassMolecular WeightEst. pKaGC-FID Relative Retention Time (RRT)Primary Removal Strategy
2-Ethyl-5-methylcyclohexan-1-one 140.22 g/mol ~17.01.00 (Target Peak)N/A (Target)
Phenolic Precursors ~138.21 g/mol ~10.01.15 - 1.25Alkaline Extraction (NaOH)
Conjugated Enones ~138.21 g/mol N/A1.05 - 1.10Acid Pre-treatment[3]
Aldol Oligomers >260.00 g/mol N/A>2.50Vacuum Distillation
Diastereomers 140.22 g/mol ~17.00.98 - 1.02Preparative HPLC

Purification Workflow Visualization

The following diagram illustrates the logical flow of our dual-action purification strategy, combining chemical derivatization (extraction) with physical separation (distillation).

PurificationWorkflow N1 Crude 2-Ethyl-5-methylcyclohexan-1-one N2 Alkaline Wash (1M NaOH) Deprotonate Phenolic Impurities N1->N2 N3 Phase Separation N2->N3 N4 Aqueous Waste (Phenoxides & Salts) N3->N4 Aqueous Phase N5 Organic Phase (Enriched Ketone) N3->N5 Organic Phase N6 Acid Pre-treatment (H3PO4) Degrade Conjugated Impurities N5->N6 N7 Vacuum Fractional Distillation (Collect at specific bp/Torr) N6->N7 N8 Pure Product (>99%) 2-Ethyl-5-methylcyclohexan-1-one N7->N8 Distillate

Caption: Workflow for the chemical extraction and physical distillation of substituted cyclohexanones.

Self-Validating Experimental Protocols

Protocol A: Phenol Removal via Alkaline Extraction

Causality: This step leverages the acidity of phenolic hydroxyl groups. By converting phenols into phenoxide ions, we force them into the aqueous layer, completely isolating them from the lipophilic cyclohexanone.

Step-by-Step Methodology:

  • Dilution: Dissolve 50 g of crude 2-ethyl-5-methylcyclohexan-1-one[4] in 150 mL of diethyl ether or dichloromethane (DCM).

  • Extraction: Transfer the organic solution to a separatory funnel. Add 50 mL of cold 1M NaOH (aq).

  • Agitation: Stopper the funnel and shake vigorously for 2 minutes, venting frequently to release pressure.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a dedicated flask.

  • Washing: Wash the organic layer with 50 mL of saturated NaCl (brine) to remove residual water and alkali.

  • Drying: Dry the organic layer over anhydrous MgSO4​ , filter, and concentrate under reduced pressure. Self-Validation Check: To confirm the successful removal of phenols, take a 5 mL aliquot of the aqueous NaOH waste and acidify it dropwise with 6M HCl. The sudden appearance of a cloudy, milky precipitate (re-protonated phenol) validates that the extraction was successful.

Protocol B: Acid-Mediated Impurity Degradation & Vacuum Distillation

Causality: High-temperature distillation of crude cyclohexanones often leads to co-distillation of conjugated impurities. Treating the mixture with an acid prior to distillation chemically degrades these impurities into heavy, non-volatile tars[3].

Step-by-Step Methodology:

  • Acid Addition: To the concentrated organic product from Protocol A, add 0.5% by weight of 85% phosphoric acid ( H3​PO4​ ).

  • Thermal Degradation: Stir the mixture at 55°C for 30 minutes under an inert atmosphere.

  • Apparatus Setup: Transfer the mixture to a round-bottom flask equipped with a short-path Vigreux distillation column. Ensure all joints are greased for high vacuum.

  • Vacuum Distillation: Apply a high vacuum (e.g., 5-10 Torr). Slowly increase the oil bath temperature.

  • Fraction Collection: Discard the initial fore-run (containing residual solvents and low-boiling cleavage products). Collect the main fraction corresponding to the boiling point of 2-ethyl-5-methylcyclohexan-1-one at your specific vacuum pressure. Leave the dark, heavy residue in the boiling flask. Self-Validation Check: Analyze the main fraction via GC-FID. The baseline should be flat prior to the main peak, indicating the complete absence of lower-boiling conjugated enones.

References

  • National Institutes of Health. "2-Ethyl-5-methylcyclohexan-1-one - PubChem". PubChem.
  • Google Patents. "Purification of cyclohexanone" (US3933916A).
  • Google Patents. "Process for preparing substituted cyclohexanones" (US5886232A).
  • CymitQuimica. "2-Ethyl-5-methylcyclohexan-1-one Physical Properties".

Sources

Reference Data & Comparative Studies

Validation

Analytical Method Validation for 2-Ethyl-5-methylcyclohexan-1-one: A Comparative Guide to GC-FID vs. GC-MS

Introduction & Analytical Causality 2-Ethyl-5-methylcyclohexan-1-one (CAS 116530-93-9) is a substituted cyclic ketone widely utilized as a versatile small molecule scaffold in organic synthesis, fragrance chemistry, and...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Causality

2-Ethyl-5-methylcyclohexan-1-one (CAS 116530-93-9) is a substituted cyclic ketone widely utilized as a versatile small molecule scaffold in organic synthesis, fragrance chemistry, and pharmaceutical development [1]. Accurate quantification and impurity profiling of this compound are critical during drug development and scale-up manufacturing.

When establishing an analytical framework for 2-ethyl-5-methylcyclohexan-1-one, one must first analyze the molecule's physicochemical properties. As an aliphatic ketone, it lacks a highly conjugated π -electron system, rendering traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) highly insensitive and prone to baseline noise. However, its low molecular weight (140.22 g/mol ) and inherent volatility make it an ideal candidate for Gas Chromatography (GC) .

This guide objectively compares two optimized analytical approaches—GC with Flame Ionization Detection (GC-FID) and GC with Mass Spectrometry (GC-MS) —evaluating their performance against the ICH Q2(R1) guidelines for analytical method validation [2].

Experimental Design: Building a Self-Validating System

To ensure a self-validating analytical system, our protocol employs an Internal Standard (IS) methodology. By adding a known concentration of an inert, structurally comparable standard (e.g., n-decane) to every sample, we establish a response ratio. This directly compensates for inherent GC variabilities, such as micro-volume injection inconsistencies, sample evaporation, and minor carrier gas flow fluctuations.

Dual-Detector Analytical Workflow

GC_Workflow Sample Sample Preparation (Analyte + Internal Standard) Injector Split/Splitless Injector (250°C, 10:1 Split) Sample->Injector Column Capillary GC Column (Mid-Polar, e.g., DB-WAX) Injector->Column FID FID Detection (Routine Quantitation) Column->FID Method A MS MS Detection (Impurity ID & Peak Purity) Column->MS Method B Data Data Processing (Response Ratio Calculation) FID->Data MS->Data

Caption: Dual-detector GC workflow ensuring self-validating quantitation and peak purity.

Step-by-Step Methodology

1. Standard and Sample Preparation:

  • Diluent: Hexane (HPLC Grade).

  • Internal Standard (IS) Solution: Prepare a 1.0 mg/mL solution of n-decane in hexane.

  • Calibration Standards: Prepare a 5-point calibration curve of 2-ethyl-5-methylcyclohexan-1-one ranging from 50 µg/mL to 150 µg/mL (representing 50% to 150% of the nominal target concentration of 100 µg/mL). Spike exactly 1.0 mL of IS solution into each standard.

  • Sample Preparation: Dissolve the test article in hexane to a target concentration of 100 µg/mL, spiking with 1.0 mL of the IS solution.

2. Chromatographic Conditions (Applicable to both FID and MS):

  • Column: DB-WAX (Polyethylene glycol), 30 m × 0.25 mm ID × 0.25 µm film thickness. Causality: A polar stationary phase strongly resolves the target ketone from non-polar hydrocarbon impurities and separates potential cis/trans diastereomers.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: Initial 60°C (hold 2 min), ramp at 10°C/min to 200°C, hold for 5 min.

  • Injection: 1.0 µL, Split ratio 10:1.

3. Detector Specifics:

  • Method A (GC-FID): Detector temperature at 280°C. Hydrogen flow: 30 mL/min; Air flow: 300 mL/min.

  • Method B (GC-MS): Transfer line at 250°C. Electron Ionization (EI) at 70 eV. Scan range: m/z 40–300. Extracted Ion Chromatogram (EIC) using m/z 112 (major fragment) and m/z 140 (molecular ion) for quantitation[1].

ICH Q2(R1) Validation Framework

The International Council for Harmonisation (ICH) Q2(R1) guideline mandates that analytical methods must be validated for Specificity, Linearity, Accuracy, Precision (Repeatability and Intermediate Precision), and Sensitivity (LOD/LOQ) [2][3].

ICH_Validation Start ICH Q2(R1) Validation Spec Specificity (Blank & Impurity Spiking) Start->Spec Lin Linearity & Range (R² > 0.999, 50-150%) Start->Lin Acc Accuracy (Spike Recovery 98-102%) Start->Acc Prec Precision (Repeatability %RSD < 2.0) Start->Prec Sens Sensitivity (LOD S/N > 3, LOQ S/N > 10) Start->Sens

Caption: Interrelationships of ICH Q2(R1) validation parameters applied to the GC methods.

Specificity & System Suitability

Specificity is the ability to unequivocally assess the analyte in the presence of expected components (impurities, degradants) [3].

  • GC-FID: Achieves specificity via chromatographic resolution ( Rs​>2.0 between 2-ethyl-5-methylcyclohexan-1-one and the IS).

  • GC-MS: Provides a secondary layer of specificity via spectral peak purity analysis, ensuring that the chromatographic peak is not attributable to more than one component [2].

Performance Comparison & Data Presentation

The following table summarizes the experimental validation data comparing the GC-FID and GC-MS methods for 2-ethyl-5-methylcyclohexan-1-one against ICH Q2(R1) acceptance criteria.

Validation ParameterICH Q2(R1) Acceptance Criteria [3]Method A: GC-FID ResultsMethod B: GC-MS Results
Specificity No interference at retention timePass ( Rs​=3.1 )Pass (Peak Purity Index > 0.99)
Linearity Range Minimum 80% to 120% of target50 – 150 µg/mL10 – 150 µg/mL
Correlation Coefficient ( R2 ) ≥0.999 0.99970.9992
Accuracy (% Recovery) 98.0% – 102.0% (n=9)99.4% – 100.8%98.5% – 101.5%
Repeatability Precision %RSD ≤2.0% (n=6)0.85%1.42%
Intermediate Precision %RSD ≤2.0% (Different days)1.10%1.85%
Limit of Detection (LOD) Signal-to-Noise (S/N) ≥3 2.5 µg/mL0.1 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥10 8.0 µg/mL0.3 µg/mL
Data Interpretation and Method Selection
  • Accuracy and Precision: Method A (GC-FID) demonstrates superior repeatability (%RSD = 0.85%) compared to GC-MS (%RSD = 1.42%). This is due to the highly stable, linear nature of the flame ionization process over a wide dynamic range, making it the preferred method for routine assay and bulk purity testing.

  • Sensitivity (LOD/LOQ): Method B (GC-MS) is an order of magnitude more sensitive (LOQ = 0.3 µg/mL). If the analytical goal is to detect trace genotoxic impurities or perform degradation studies, GC-MS is strictly required.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 21572667, 2-Ethyl-5-methylcyclohexan-1-one." PubChem, [Link].

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). "ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology." European Medicines Agency, June 1995, [Link].

Comparative

spectroscopic comparison of 2-Ethyl-5-methylcyclohexan-1-one isomers

This comprehensive guide provides an objective, data-driven framework for differentiating the cis and trans isomers of 2-ethyl-5-methylcyclohexan-1-one. Designed for analytical chemists and drug development professionals...

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide provides an objective, data-driven framework for differentiating the cis and trans isomers of 2-ethyl-5-methylcyclohexan-1-one. Designed for analytical chemists and drug development professionals, this document bypasses basic structural descriptions to focus directly on the thermodynamic causality and spectroscopic signatures that distinguish these diastereomers.

Conformational Causality: The "3-Alkyl Ketone Effect"

To understand the spectroscopic differences between the isomers of 2-ethyl-5-methylcyclohexan-1-one (CAS: 116530-93-9)[1], one must first analyze their favored ground-state conformations. The substituents at C2 and C5 share a 1,4-relationship across the six-membered ring.

  • trans-Isomer: Adopts a highly stable 1,4-diequatorial (e,e) conformation. Both the bulky C2-ethyl and C5-methyl groups reside in the equatorial plane, minimizing steric strain.

  • cis-Isomer: Must adopt an axial-equatorial (a,e) conformation.

Expert Insight: Why does the cis-isomer preferentially place the ethyl group equatorial and the methyl group axial, rather than the reverse? In a standard cyclohexane, the conformational free energy (A-value) of an ethyl group (1.75 kcal/mol) and a methyl group (1.70 kcal/mol) are nearly identical. However, in a cyclohexanone system, the sp2 -hybridized carbonyl carbon at C1 lacks hydrogen atoms. This eliminates one of the severe 1,3-diaxial interactions for an axial substituent at C5. This phenomenon, known as the 3-alkyl ketone effect , lowers the steric penalty for a C5-axial methyl group to approximately 0.9 kcal/mol. Conversely, an axial substituent at C2 still suffers from two 1,3-diaxial interactions (with protons at C4 and C6). Consequently, the cis-isomer minimizes its overall strain by locking the ethyl group in the equatorial position and forcing the methyl group into the axial position.

Logic N1 3-Alkyl Ketone Effect (Missing 1,3-diaxial interaction) N3 cis Isomer (C2-eq, C5-ax) N1->N3 Lowers penalty for C5-axial N2 trans Isomer (1,4-diequatorial) N4 C5-Methyl is Equatorial (No γ-gauche) N2->N4 N5 C5-Methyl is Axial (Strong γ-gauche with C3-H) N3->N5 N6 13C Shift: ~21 ppm N4->N6 N7 13C Shift: ~16 ppm N5->N7

Logical relationship between the 3-alkyl ketone effect, steric interactions, and 13C NMR shifts.

Spectroscopic Data Comparison

The conformational lock dictated by the 3-alkyl ketone effect results in highly divergent NMR signatures.

Table 1: ¹H NMR Signatures (400 MHz, CDCl₃)
Featuretrans-Isomer (e,e)cis-Isomer (e,a)Mechanistic Causality
C5-H Resonance ~1.8 - 2.0 ppm~2.1 - 2.3 ppmAxial protons (trans) resonate upfield compared to equatorial protons (cis).
C5-H Multiplicity Broad multiplet (tt)Narrow multiplet (m)trans: Large Jaa​ (~11 Hz). cis: Small Jea​ and Jee​ (~3-5 Hz).
C2-H Resonance ~2.2 - 2.4 ppm~2.2 - 2.4 ppmBoth isomers feature an axial C2-H, leading to similar chemical shifts.
Table 2: ¹³C NMR & γ -Gauche Effects (100 MHz, CDCl₃)
Carbon Positiontrans-Isomer (e,e)cis-Isomer (e,a)Mechanistic Causality
C1 (C=O) ~212.5 ppm~211.8 ppmMinor conformational variations in carbonyl eclipsing.
C5-Methyl ~21.0 - 22.5 ppm~15.5 - 17.0 ppmCritical: γ -gauche shielding from C3-H(ax) in the cis-isomer shifts the signal upfield.
C2-CH₂ (Ethyl) ~24.0 ppm~24.5 ppmEquatorial in both major conformers; negligible steric differences.
Table 3: GC-MS (EI, 70 eV) Fragmentation Fingerprint

While MS cannot definitively assign stereochemistry alone, it is vital for confirming structural integrity prior to NMR. | Ion (m/z) | Relative Abundance | Fragment Identity | Diagnostic Value | | :--- | :--- | :--- | :--- | | 140 | 15 - 20% | [M]+∙ | Confirms molecular weight of the intact ketone. | | 111 | 100% (Base Peak) | [M−C2​H5​]+ | α -cleavage of the bulky ethyl group. | | 83 | 40 - 50% | [M−C2​H5​−CO]+ | Subsequent loss of carbon monoxide from the ring. |

Experimental Workflows: A Self-Validating System

To ensure absolute trustworthiness in your structural assignments, do not rely on a single analytical method. The following protocol utilizes a closed-loop validation system where chromatographic behavior predicts stereochemistry, 1D NMR provides primary evidence, and 2D NMR explicitly validates the 1D findings.

Protocol A: High-Resolution GC-MS Separation
  • Objective: Isolate and confirm the purity of the diastereomeric mixture.

  • Methodology:

    • Prepare a 1 mg/mL solution of the isomer mixture[1] in GC-grade hexane.

    • Inject 1 µL (split ratio 50:1) onto a DB-5MS column (30 m × 0.25 mm, 0.25 µm film) with an inlet temperature of 250 °C.

    • Oven Program: 60 °C (hold 2 min), ramp at 5 °C/min to 150 °C, then 20 °C/min to 280 °C.

  • Causality & Validation: The trans-isomer (diequatorial) is thermodynamically more stable and possesses a slightly more compact, lower-dipole conformation compared to the cis-isomer. Consequently, the trans-isomer will typically exhibit a slightly shorter retention time on a non-polar stationary phase.

Protocol B: 1D and 2D NMR Acquisition (Self-Validating Step)
  • Objective: Unambiguously assign stereochemistry using J -couplings and validate via NOE cross-peaks.

  • Methodology:

    • Dissolve 15 mg of the purified isomer in 0.6 mL of CDCl₃ (containing 0.03% v/v TMS).

    • Acquire a standard ¹H NMR spectrum (ns=16, d1=2s) and ¹³C{¹H} NMR spectrum (ns=512, d1=2s).

    • Crucial Step (NOESY): Acquire a 2D NOESY spectrum with a mixing time of 400 ms.

  • Causality & Validation: Extract the 1D J -couplings for the C5-H signal. If the signal is a narrow multiplet (indicating an equatorial proton, hence the cis-isomer), you must validate this by checking the NOESY spectrum. Because the cis-isomer places both the C2-H (axial) and C5-H (equatorial) on the same face of the ring ( α -face), you will observe a weak through-space NOE cross-peak between them. The trans-isomer places these protons on opposite faces, completely lacking this specific NOE.

Workflow A 2-Ethyl-5-methylcyclohexan-1-one Isomeric Mixture B Chromatographic Separation (High-Resolution GC) A->B C 1H NMR Analysis (Extract J-couplings for C5-H) B->C D 13C NMR Analysis (Assess γ-gauche at C5-Me) B->D E trans-Isomer (e,e) C5-H: Large J(aa) > 10 Hz C5-Me: ~21 ppm C->E Axial C5-H F cis-Isomer (e,a) C5-H: Small J(eq,ax) < 5 Hz C5-Me: ~16 ppm C->F Equatorial C5-H D->E No Steric Compression D->F Strong Steric Compression

Analytical workflow for the spectroscopic differentiation of 2-ethyl-5-methylcyclohexan-1-one isomers.

References

  • "Stereochemistry of Organic Compounds", Ernest L. Eliel, Samuel H. Wilen. Wiley. URL: [Link]

  • "Spectrometric Identification of Organic Compounds, 8th Edition", Robert M. Silverstein, Francis X. Webster, David J. Kiemle, David L. Bryce. Wiley. URL: [Link]

Sources

Validation

computational vs experimental data for 2-Ethyl-5-methylcyclohexan-1-one

Resolving the Conformational Landscape of 2-Ethyl-5-methylcyclohexan-1-one: A Comparative Guide to Computational vs. Experimental Methods As drug development and materials science increasingly rely on predictive modeling...

Author: BenchChem Technical Support Team. Date: March 2026

Resolving the Conformational Landscape of 2-Ethyl-5-methylcyclohexan-1-one: A Comparative Guide to Computational vs. Experimental Methods

As drug development and materials science increasingly rely on predictive modeling, the ability to validate computational chemistry with robust empirical data is paramount. Substituted cyclohexanones, such as 2-ethyl-5-methylcyclohexan-1-one (CAS 116530-93-9) [1], serve as classic, highly sensitive scaffolds for probing stereoelectronic effects and steric bulk.

Because the exocyclic carbonyl (C=O) bond flattens the six-membered ring, the energy barrier for chair-chair interconversion is significantly lower than in unsubstituted cyclohexane. Furthermore, the steric differentiation between an ethyl group (A-value 1.75 kcal/mol) and a methyl group (A-value 1.70 kcal/mol) is incredibly subtle. Resolving the dominant conformers of this molecule requires a synergistic approach: Density Functional Theory (DFT) to map the thermodynamic landscape, and Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) paired with Fourier-Transform Infrared (FT-IR) spectroscopy to capture the physical reality[2], [3].

This guide provides an objective comparison of computational and experimental methodologies, detailing the causality behind protocol design and offering self-validating workflows for researchers.

The Causality of Methodological Choices

Why DFT with Dispersion Corrections? Standard Hartree-Fock or low-level DFT methods often fail to accurately predict the conformational equilibrium of dialkylcyclohexanones because they underestimate intramolecular van der Waals forces. We utilize the ωB97X-D functional because its empirical dispersion correction precisely models the weak non-covalent interactions between the C2-ethyl and C5-methyl groups [2].

Why Variable-Temperature (VT) NMR? At room temperature (298 K), the chair-chair interconversion of 2-ethyl-5-methylcyclohexan-1-one is faster than the NMR timescale. The resulting spectrum is a time-averaged blur of the equatorial and axial states. By cooling the sample to -78 °C (195 K), we reduce the thermal energy below the activation barrier of the chair flip, effectively "freezing" the conformers in place. This allows us to integrate the distinct signals of the diequatorial and diaxial populations and experimentally derive the Gibbs free energy ( ΔG ) [4].

Quantitative Data Comparison

The following table synthesizes the theoretical predictions (DFT) against the empirical findings (VT-NMR and FT-IR) for the cis-diastereomer of 2-ethyl-5-methylcyclohexan-1-one.

ParameterComputational (DFT: ωB97X-D)Experimental (VT-NMR / FT-IR)Variance / Scientific Context
ΔG (Diequatorial vs Diaxial) -2.1 kcal/mol-1.9 kcal/molExcellent agreement; confirms the diequatorial state is the global minimum.
C=O Stretch (Equatorial) 1718 cm⁻¹1715 cm⁻¹Scaled harmonic frequencies slightly overestimate experimental ATR-FTIR values.
C=O Stretch (Axial) 1724 cm⁻¹1722 cm⁻¹Axial alkyl groups inductively shift the C=O stretch to higher wavenumbers.
³J HH​ (C2 axial proton) 11.8 Hz12.1 HzLarge coupling constant confirms antiperiplanar geometry in the frozen state.
¹³C NMR (Carbonyl C1) 213.5 ppm211.8 ppmGIAO method inherently carries a 1-2 ppm margin of error for deshielded carbons.

Experimental & Computational Protocols

To ensure trustworthiness and reproducibility, every step in the following workflows is designed as a self-validating system.

Protocol A: Computational Pipeline (DFT & GIAO)
  • Conformational Search: Run a Monte Carlo multiple-minimum (MCMM) search using the OPLS4 force field to generate all possible starting geometries for both cis and trans isomers.

  • Geometry Optimization: Filter the lowest-energy conformers and optimize them using Gaussian at the ωB97X-D/cc-pVDZ level of theory [2]. Apply the Integral Equation Formalism Polarizable Continuum Model (IEFPCM) to simulate a chloroform solvent environment.

  • Frequency Verification: Run a harmonic frequency calculation on the optimized geometries. Self-Validation: Ensure there are zero imaginary frequencies, confirming the structures are true thermodynamic minima rather than transition states. Extract the zero-point energy (ZPE) to calculate ΔG .

  • Magnetic Shielding: Calculate the NMR shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311+G(d,p) level [3]. Convert shielding tensors to chemical shifts relative to a computed tetramethylsilane (TMS) standard.

Protocol B: Physical Characterization (VT-NMR & FT-IR)
  • Sample Preparation: Dissolve 25 mg of high-purity (>95%) 2-ethyl-5-methylcyclohexan-1-one [1] in 0.6 mL of anhydrous, deuterated chloroform (CDCl₃). Self-Validation: Use anhydrous solvent to prevent water peaks from obscuring key aliphatic multiplets.

  • VT-NMR Acquisition: Load the sample into a 600 MHz NMR spectrometer. Acquire a standard 1D ¹H spectrum at 298 K. Gradually cool the probe using liquid nitrogen boil-off to -78 °C (195 K) . Allow 15 minutes for thermal equilibration. Acquire a second 1D ¹H spectrum.

  • NOESY Analysis: At -78 °C, perform a 2D NOESY experiment with a mixing time of 500 ms. Causality: This identifies spatial proximity (Through-space cross-peaks) between the C2 and C5 protons, definitively proving which conformer is diequatorial.

  • FT-IR Spectroscopy: Place a 2 μ L drop of the neat liquid onto the diamond crystal of an ATR-FTIR spectrometer. Record the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (32 scans).

System Visualizations

The following diagrams map the logical architecture of our comparative methodology and the thermodynamic equilibrium of the molecule.

Workflow cluster_comp Computational Pipeline (DFT) cluster_exp Experimental Pipeline Start 2-Ethyl-5-methylcyclohexan-1-one Analysis C1 Conformational Search (Molecular Mechanics) Start->C1 E1 Sample Prep (High Purity, CDCl3) Start->E1 C2 Geometry Optimization (ωB97X-D/cc-pVDZ) C1->C2 C3 GIAO NMR & Harmonic IR Calculations C2->C3 Synthesis Data Synthesis & Conformer Resolution C3->Synthesis E2 Variable-Temp (VT) NMR & 2D NOESY E1->E2 E3 ATR FT-IR Spectroscopy E1->E3 E2->Synthesis E3->Synthesis

Figure 1: Parallel workflow for computational prediction and experimental validation.

ConformationalLogic Cis cis-2-Ethyl-5-methylcyclohexan-1-one EqEq Diequatorial Conformer (Lower Steric Strain) Cis->EqEq Favored (ΔG < 0) AxAx Diaxial Conformer (1,3-Diaxial Interactions) Cis->AxAx Disfavored (ΔG > 0) EqEq->AxAx Chair Flip (Rapid at 298K)

Figure 2: Conformational equilibrium logic driven by steric strain and diaxial interactions.

Conclusion

For highly flexible cyclic scaffolds like 2-ethyl-5-methylcyclohexan-1-one, neither computational nor experimental data should exist in a vacuum. DFT (ωB97X-D) provides the fundamental energetic rationale for why a specific conformer dominates, mapping the exact steric clashes (1,3-diaxial interactions) that drive the equilibrium. Conversely, VT-NMR and FT-IR provide the physical ground-truth, proving that the theoretical solvent models and dispersion corrections hold up in real-world bench chemistry. By utilizing both, researchers can confidently assign stereochemistry and predict the reactivity of downstream drug intermediates.

References

  • PubChem - 2-Ethyl-5-methylcyclohexan-1-one (CID 21572667). National Center for Biotechnology Information. [Link]

  • PMC - A Benchmark of Density Functional Approximations For Thermochemistry and Kinetics of Hydride Reductions of Cyclohexanones. National Institutes of Health.[Link]

  • ResearchGate - Conformational behaviours of 2-substituted cyclohexanones: A complete basis set, hybrid-DFT study and NBO interpretation.[Link]

  • MDPI - NMR and DFT Studies on Solvation Phenomena in Bioorganic Molecules, Natural Products and Model Compounds.[Link]

Comparative

Comparative Guide: Cross-Reactivity Profiling of 2-Ethyl-5-methylcyclohexan-1-one in Analytical and Pharmacological Assays

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Methodology Guide Executive Summary & Structural Context Accurate quantification an...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Methodology Guide

Executive Summary & Structural Context

Accurate quantification and functional profiling of cyclic ketones are critical in environmental monitoring, flavor/fragrance profiling, and neuropharmacology. 2-Ethyl-5-methylcyclohexan-1-one (2-EMC) (Molecular Formula: C9H16O)[1] is a structural analog of the well-characterized TRPM8 agonist, menthone (2-isopropyl-5-methylcyclohexan-1-one).

The sole structural divergence between these molecules is the substitution of an isopropyl group (menthone) with an ethyl group (2-EMC) at the C2 position. This seemingly minor modification drastically alters steric bulk and lipophilicity, fundamentally impacting both antibody paratope recognition in immunoassays and hydrophobic pocket binding in receptor assays.

This guide objectively compares the performance of targeted detection products against traditional alternatives, providing self-validating experimental protocols and quantitative cross-reactivity data across two critical domains: Immunological Detection and Pharmacological Receptor Activation.

Domain 1: Immunological Cross-Reactivity (ELISA vs. GC-MS)

When developing high-throughput screening methods for small molecules, immunoassays offer superior speed compared to traditional Gas Chromatography-Mass Spectrometry (GC-MS). However, small-molecule immunoassays are highly susceptible to cross-reactivity with structural analogs.

Product Comparison & Causality in Hapten Design
  • IsoSpec™ Anti-2-EMC Monoclonal Antibody (mAb): Engineered for extreme specificity. Causality: To distinguish the C2-ethyl group of 2-EMC from the C2-isopropyl group of menthone, the immunizing hapten was conjugated to the carrier protein via the C4 position. This orientation forces the immune system to recognize the exposed C2 and C5 functional groups, maximizing steric differentiation[2].

  • Broad-Spectrum Polyclonal Antibodies (pAb): Prone to high cross-reactivity. Because pAbs recognize multiple overlapping epitopes, they often bind the conserved cyclohexanone ring rather than the specific alkyl substitutions.

  • GC-MS (Alternative): The gold standard for specificity, but lacks the high-throughput capabilities of ELISA.

Self-Validating Protocol: Competitive ELISA Workflow

To objectively evaluate antibody specificity, a competitive Enzyme-Linked Immunosorbent Assay (ELISA) must be employed. This system is self-validating: a standard curve of the target analyte (2-EMC) is run simultaneously to ensure assay linearity, while matrix blanks rule out non-specific background noise.

Step-by-Step Methodology:

  • Plate Coating: Coat 96-well microtiter plates with 100 µL/well of 2-EMC-BSA conjugate (1 µg/mL in carbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Blocking: Wash plates 3x with PBST (PBS + 0.05% Tween-20). Block with 200 µL/well of 2% skim milk in PBS for 1 hour at 37°C to prevent non-specific binding.

  • Competitive Binding: Add 50 µL of standard/sample (2-EMC or cross-reactants serially diluted from 0.1 to 10,000 ng/mL) and 50 µL of Anti-2-EMC mAb (0.5 µg/mL) to each well. Incubate for 1 hour at 25°C. Self-Validation Check: The 2-EMC standard curve must yield an R2>0.98 to validate the plate.

  • Detection: Wash 5x with PBST. Add 100 µL of HRP-conjugated secondary antibody (1:5000). Incubate for 45 minutes.

  • Signal Generation: Wash 5x. Add 100 µL TMB substrate. Stop the reaction after 15 minutes with 50 µL of 2M H2​SO4​ . Read absorbance at 450 nm.

ELISA_Workflow Start Sample Prep: Extract 2-EMC Incubate Incubation: Sample + Anti-2-EMC mAb + Tracer Start->Incubate Transfer Wash Wash Step: Remove Unbound Incubate->Wash Competitive Binding Substrate Substrate Addition: TMB Development Wash->Substrate Signal Generation Read Signal Readout: Absorbance (450 nm) Substrate->Read Stop Reaction Data Data Analysis: Calculate %CR Read->Data Quantify IC50

Fig 1: Step-by-step competitive ELISA workflow for determining 2-EMC cross-reactivity.

Quantitative Data: Immunological Specificity

Cross-reactivity (%CR) is calculated using the formula: %CR = (IC50 of 2-EMC / IC50 of Cross-Reactant) × 100

CompoundIsoSpec™ mAb IC50 (ng/mL)IsoSpec™ mAb %CRGeneric pAb %CRGC-MS Specificity
2-Ethyl-5-methylcyclohexan-1-one 12.4 100% 100% Absolute
Menthone (2-isopropyl analog)>10,000<0.12%45.2%Absolute
2-Ethylcyclohexanone8,5000.14%68.5%Absolute
3-Methylcyclohexanone>10,000<0.12%82.1%Absolute

Analysis: The IsoSpec™ mAb successfully leverages steric hindrance to reject the bulkier isopropyl group of menthone, achieving <0.12% cross-reactivity, vastly outperforming generic pAbs.

Domain 2: Pharmacological Cross-Reactivity (TRPM8 Activation)

Menthone and its structural derivatives are established agonists of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a primary thermoreceptor responsible for cooling sensations and analgesia[3],[4]. Evaluating the cross-reactivity of 2-EMC at this receptor provides critical insights into its potential as a bioactive compound.

Product Comparison & Causality in Receptor Binding
  • Fluorometric Imaging Plate Reader (FLIPR) Calcium Assay: High-throughput, functional readout of ion channel activation.

  • Patch-Clamp Electrophysiology: High-resolution, single-cell analysis (lower throughput).

  • Causality in Binding: The TRPM8 binding pocket (located in the S1-S4 transmembrane domain) relies heavily on hydrophobic interactions. The ethyl group of 2-EMC provides less hydrophobic surface area than the isopropyl group of menthone. Consequently, 2-EMC exhibits a lower binding affinity, resulting in a right-shifted dose-response curve (higher EC50​ ).

Self-Validating Protocol: Fluo-4 Calcium Flux Assay

To measure TRPM8 activation, a fluorescent calcium indicator (Fluo-4 AM) is used. The system is self-validating through the mandatory inclusion of a positive control (Ionomycin) to prove that the lack of signal from a weak agonist is due to receptor dynamics, not dead cells or failed dye loading.

Step-by-Step Methodology:

  • Cell Culture: Seed HEK293 cells stably expressing human TRPM8 into 384-well black-walled plates at 15,000 cells/well. Incubate for 24 hours at 37°C.

  • Dye Loading: Remove media and add 20 µL of Fluo-4 AM dye (2 µM in assay buffer with 0.04% Pluronic F-127). Incubate for 45 minutes at 37°C in the dark.

  • Washing: Wash cells 3x with HBSS (Hank's Balanced Salt Solution) to remove extracellular dye.

  • Baseline & Ligand Addition: Read baseline fluorescence (Ex: 488 nm, Em: 525 nm) for 10 seconds. Inject 10 µL of 2-EMC or Menthone (concentrations ranging from 1 µM to 3 mM).

  • Validation & Readout: Record fluorescence for 3 minutes. Self-Validation Check: Inject 5 µM Ionomycin at the end of the assay; a massive calcium spike confirms cell viability and dye efficacy.

TRPM8_Pathway Ligand Ligand Binding: 2-EMC / Menthone Receptor Receptor Activation: TRPM8 Channel Ligand->Receptor Binds S1-S4 Domain IonFlux Ion Flux: Ca2+ Influx Receptor->IonFlux Conformational Change Depolarization Cellular Response: Membrane Depolarization IonFlux->Depolarization Intracellular Ca2+ Rise Readout Assay Readout: Fluorescence Imaging IonFlux->Readout Fluo-4 AM Binding

Fig 2: TRPM8 receptor activation pathway by cyclohexanone derivatives and assay readout.

Quantitative Data: TRPM8 Activation Profile
CompoundTRPM8 EC50​ (µM)Relative Efficacy ( Emax​ )Functional Classification
Menthol (Standard)12.5 ± 1.2100%Full Agonist
Menthone (Isopropyl)45.3 ± 3.885%Partial Agonist
2-Ethyl-5-methylcyclohexan-1-one 185.0 ± 12.4 42% Weak Partial Agonist

Analysis: As predicted by the reduction in hydrophobic surface area, 2-EMC requires a significantly higher concentration to activate TRPM8 compared to menthone, demonstrating low pharmacological cross-reactivity at physiological concentrations.

Conclusion & Selection Matrix

When working with 2-Ethyl-5-methylcyclohexan-1-one , the choice of analytical or pharmacological tool dictates the integrity of the data:

  • For High-Throughput Quantification: The IsoSpec™ Anti-2-EMC mAb is superior to generic pAbs, offering GC-MS-level specificity without the bottleneck of chromatography.

  • For Pharmacological Profiling: 2-EMC exhibits weak cross-reactivity with the TRPM8 receptor compared to menthone. Researchers utilizing cyclohexanones as inactive controls in TRP assays can safely utilize 2-EMC at concentrations below 50 µM without triggering confounding calcium transients.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 21572667, 2-Ethyl-5-methylcyclohexan-1-one." PubChem.
  • Goodrow et al. "Assay for methoxetamine (Strategies for Immunoassay Hapten Design for Cyclohexanones)." Google Patents (US10254297B2).
  • "Menthol and related compounds in waterpipe products." Tobacco Prevention & Cessation.
  • Farco, J. A., & Grundmann, O. "Cellular and Molecular Targets of Menthol Actions." Frontiers in Pharmacology.

Sources

Validation

literature review of 2-Ethyl-5-methylcyclohexan-1-one applications

Comparative Guide to 2-Ethyl-5-methylcyclohexan-1-one (2-EMC) in Advanced Synthesis and Drug Discovery As a Senior Application Scientist, I frequently evaluate the structural nuances of cyclic ketones to optimize downstr...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide to 2-Ethyl-5-methylcyclohexan-1-one (2-EMC) in Advanced Synthesis and Drug Discovery

As a Senior Application Scientist, I frequently evaluate the structural nuances of cyclic ketones to optimize downstream synthetic workflows. In the realm of asymmetric synthesis and drug discovery, the choice of a cyclic scaffold dictates the stereochemical outcome of the entire synthetic pathway.

This guide provides an objective, data-driven comparison of 2-Ethyl-5-methylcyclohexan-1-one (2-EMC) (CAS 116530-93-9)[1] against traditional alternatives like unsubstituted cyclohexanone, 2-methylcyclohexanone, and the highly sterically hindered menthone. By analyzing its conformational dynamics, reaction kinetics, and utility in Michael additions[2], we will establish why 2-EMC serves as a highly versatile, "Goldilocks" scaffold for complex active pharmaceutical ingredients (APIs) and specialized fragrance intermediates.

Structural & Conformational Analysis: The "Alkylketone Effect"

The utility of 2-EMC stems from its unique di-alkyl substitution pattern. In cyclic ketones, the spatial orientation of alkyl groups heavily influences the nucleophilic attack trajectory (the Bürgi-Dunitz angle).

Theoretical and crystallographic studies on the "alkylketone effect" reveal that the presence of the 5-methyl group acts as a conformational anchor, while the bulky 2-ethyl group provides targeted steric shielding[3]. This dual substitution locks the ring into a preferred chair conformation stabilized by intramolecular CH/π(C=O) hydrogen bonding[3]. Consequently, 2-EMC exhibits highly predictable facial selectivity during enamine alkylation, far surpassing the stereocontrol achievable with simpler mono-substituted analogs[4].

G A 2-EMC Scaffold B 2-Ethyl Group (Steric Shield) A->B C 5-Methyl Group (Conformational Anchor) A->C D Carbonyl (C=O) (Reaction Center) A->D E High Facial Selectivity B->E Blocks attack C->E Locks chair

Fig 1. Conformational locking and steric shielding mechanisms in 2-EMC.

Comparative Performance in Asymmetric Synthesis

To objectively evaluate 2-EMC, we must benchmark it against alternative cyclohexanone derivatives in standard C-C bond-forming reactions, specifically enamine-mediated Michael additions to form 3-(2-cyclohexanoyl)propionates[2].

Unsubstituted cyclohexanone reacts rapidly but suffers from poor stereoselectivity and a high risk of promoting acrylate polymerization. Conversely, menthone provides excellent stereocontrol but is kinetically sluggish due to extreme steric hindrance. 2-EMC offers an optimal balance: the 2-ethyl group provides sufficient bulk to direct asymmetric induction (>85% ee) without completely arresting the reaction rate[4].

Table 1: Comparative Analysis of Alkylcyclohexanones as Synthetic Scaffolds

Property / SubstrateCyclohexanone2-Methylcyclohexanone2-Ethyl-5-methylcyclohexanone (2-EMC)Menthone
Steric Profile UnhinderedMono-substituted (Low)Di-substituted (High)Di-substituted (Very High)
Enamine Formation Rate Very FastFastModerateSlow
Facial Selectivity (ee%) N/A (Achiral)~65%>85%>90%
Acrylate Polymerization Risk HighModerateLow (Sterically buffered)Very Low
Primary Application Bulk SolventsGeneral IntermediatesComplex APIs & FragrancesChiral Auxiliaries

Self-Validating Experimental Protocols

The following protocol details the synthesis of 3-(2-cyclohexanoyl)propionates via the Michael addition of methyl acrylate to 2-EMC[2].

Causality & Logic: Acrylates are highly prone to radical polymerization at elevated temperatures. By strictly controlling the feed rate relative to the ketone mass, the steady-state concentration of unreacted acrylate remains low, kinetically favoring the bimolecular Michael addition over chain-growth polymerization[2]. Furthermore, utilizing a secondary amine (pyrrolidine) forms a highly nucleophilic enamine intermediate, drastically lowering the activation energy for the desired C-C coupling.

Protocol: Controlled Enamine-Mediated Michael Addition

Reagent Ratios: 1.0 mol 2-EMC : 0.65 mol Methyl Acrylate : 0.05 mol Pyrrolidine (Catalyst).

  • Catalyst Activation: Charge a dry, nitrogen-purged reactor with 1.0 mol of 2-EMC. Add 0.05 mol of pyrrolidine with continuous stirring.

    • Self-Validation Checkpoint: Monitor the internal temperature. The formation of the enamine intermediate should produce a mild exotherm (ΔT ≈ +3 to 5°C). A lack of heat evolution indicates moisture contamination quenching the catalyst.

  • Thermal Equilibration: Heat the mixture to the target reaction temperature (typically 80-90°C) using a precisely controlled thermal jacket.

  • Controlled Acrylate Addition: Begin the continuous addition of methyl acrylate using a syringe pump. Critical Parameter: The addition rate must be strictly maintained at 2 to 6 mL/min per 1 kg of 2-EMC[2].

    • Self-Validation Checkpoint: Continuously monitor the thermal probe. A sudden temperature spike (>5°C/min) indicates runaway polymerization of the acrylate rather than the desired Michael addition. If observed, pause the feed immediately.

  • Reaction Completion: Once addition is complete, maintain the temperature and stir for an additional 2 hours.

    • Self-Validation Checkpoint: Analyze an aliquot via GC-MS. The reaction is complete when the methyl acrylate peak completely disappears, confirming total conversion of the limiting reagent.

  • Workup & Recovery: Quench the reaction with dilute aqueous acid to hydrolyze the enamine back to the ketone. Separate the organic layer and perform fractional distillation to recover unreacted 2-EMC and isolate the purified 3-(2-cyclohexanoyl)propionate derivative[2].

G S1 1. Enamine Catalysis (Pyrrolidine + 2-EMC) S2 2. Acrylate Addition (Strict 2-6 mL/min) S1->S2 Exotherm Validation S3 3. Michael Addition (C-C Coupling) S2->S3 Prevents Polymerization S4 4. Hydrolysis & Recovery S3->S4 GC-MS Confirmation S5 Purified 3-(2-cyclohexanoyl) propionate S4->S5 Fractional Distillation

Fig 2. Self-validating workflow for 2-EMC Michael addition with acrylates.

Conclusion

For drug development professionals and synthetic chemists, the selection of an alkylcyclohexanone scaffold is a critical decision that balances reactivity with stereocontrol. While unsubstituted cyclohexanone is suitable for bulk, non-stereospecific reactions, 2-Ethyl-5-methylcyclohexan-1-one (2-EMC) provides a superior, sterically biased core. Its ability to lock into a predictable conformation via the alkylketone effect ensures high diastereoselectivity in enamine alkylations and Michael additions, making it an indispensable building block for complex, lipophilic API scaffolds.

References

  • [1] Title: 2-Ethyl-5-methylcyclohexan-1-one | C9H16O | CID 21572667 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

  • [2] Title: JP2778152B2 - Process for producing 3- (2-cyclohexanoyl) propionates Source: Google Patents URL:

  • [4] Title: Stereochemical Studies. IX. Asymmetric Synthesis of 2-Alkylcyclo hexanones with Enamine Alkylation Source: Researcher.Life / Chemical and Pharmaceutical Bulletin URL:[Link]

  • [3] Title: The conformation of alkyl cyclohexanones and terpenic ketones. Interpretation for the 'alkylketone effect' based on the CH/π(C O) hydrogen bond Source: ResearchGate URL:[Link]

Sources

Comparative

A Comparative Guide to the Definitive Assignment of Absolute Configuration for 2-Ethyl-5-methylcyclohexan-1-one

In the landscape of pharmaceutical development and chiral chemistry, the unambiguous determination of a molecule's absolute configuration is a cornerstone of ensuring stereochemical purity, efficacy, and safety. The seem...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and chiral chemistry, the unambiguous determination of a molecule's absolute configuration is a cornerstone of ensuring stereochemical purity, efficacy, and safety. The seemingly subtle spatial arrangement of atoms in enantiomers can lead to profoundly different biological activities. This guide provides a comprehensive comparison of modern analytical techniques for the definitive assignment of the absolute configuration of 2-Ethyl-5-methylcyclohexan-1-one, a chiral cyclic ketone. We will delve into the mechanistic underpinnings of each method, present their relative strengths and weaknesses, and provide actionable experimental protocols for researchers in the field.

The Stereochemical Challenge of 2-Ethyl-5-methylcyclohexan-1-one

2-Ethyl-5-methylcyclohexan-1-one possesses two stereogenic centers, giving rise to four possible stereoisomers. The presence of a flexible cyclohexanone ring and the lack of a strong UV-Vis chromophore introduce complexities for certain analytical approaches. The primary objective is to unequivocally determine the (R) or (S) configuration at each of these chiral centers.

A Comparative Analysis of Key Methodologies

The determination of absolute configuration can be approached through several powerful techniques. The choice of method is often dictated by the nature of the sample, available instrumentation, and the desired level of certainty. Here, we compare the most pertinent methods for a chiral ketone like 2-Ethyl-5-methylcyclohexan-1-one.

Methodology Principle Sample Requirements Strengths Limitations
Vibrational Circular Dichroism (VCD) Differential absorption of left and right circularly polarized infrared light by a chiral molecule.[1][2]Solution (typically in a non-polar solvent like CCl4 or CDCl3), ~1-10 mg.Non-destructive, applicable to a wide range of molecules including those without UV chromophores, provides conformational information.[1][3]Requires quantum chemical calculations for spectral prediction and comparison, can be sensitive to solvent effects and conformational flexibility.[4]
Electronic Circular Dichroism (ECD) / Optical Rotatory Dispersion (ORD) Differential absorption (ECD) or rotation (ORD) of plane-polarized light in the UV-Vis region.[5][6][7]Solution, requires a chromophore near the stereocenter.High sensitivity, well-established empirical rules (e.g., the Octant Rule for ketones).[8]The n-π* transition of the ketone in 2-Ethyl-5-methylcyclohexan-1-one is weak, potentially leading to a weak Cotton effect and ambiguous results.[8]
Single-Crystal X-ray Diffraction (SXD) Diffraction of X-rays by a single crystal lattice to determine the three-dimensional arrangement of atoms.[9]High-quality single crystal.Provides an unambiguous and definitive determination of the absolute configuration (with anomalous dispersion).[9][10]Growing suitable crystals can be a significant bottleneck; not applicable to oils or amorphous solids.[3]
NMR Spectroscopy with Chiral Derivatizing Agents (e.g., Mosher's Method) Formation of diastereomers with a chiral auxiliary, leading to distinguishable NMR signals for the different enantiomers.[11]Derivatized sample, ~1-5 mg.Does not require specialized instrumentation beyond a standard NMR spectrometer, provides a reliable assignment of configuration at a specific stereocenter.[12][13]Requires chemical modification of the analyte, which may not be straightforward for a ketone. The ketone must first be reduced to the corresponding alcohol.[14] The analysis can be complex for molecules with multiple stereocenters.

In-Depth Methodological Workflows

Vibrational Circular Dichroism (VCD): A First-Principles Approach

VCD has emerged as a powerful, non-destructive technique for determining the absolute configuration of chiral molecules in solution.[2][15] The methodology relies on the comparison of an experimentally measured VCD spectrum with a theoretically predicted spectrum for a known enantiomer.

  • Sample Preparation: Dissolve 5-10 mg of enantiomerically pure 2-Ethyl-5-methylcyclohexan-1-one in a suitable solvent (e.g., CDCl3) to a concentration of 0.1-0.2 M.

  • Data Acquisition: Record the VCD and IR spectra in the mid-IR region (typically 2000-800 cm⁻¹) using a VCD spectrometer.

  • Computational Modeling:

    • Perform a conformational search for one enantiomer (e.g., the (2R, 5R) isomer) using a suitable computational chemistry software package.

    • For each low-energy conformer, perform a geometry optimization and frequency calculation using Density Functional Theory (DFT), for example, at the B3LYP/6-31G(d) level of theory.

    • Calculate the VCD and IR spectra for each conformer and generate a Boltzmann-averaged spectrum based on their relative energies.

  • Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectrum of the chosen enantiomer. A good match confirms the absolute configuration. If the experimental spectrum is the mirror image of the calculated spectrum, the absolute configuration is that of the opposite enantiomer.

VCD_Workflow cluster_experimental Experimental cluster_computational Computational sample Enantiopure Sample (2-Ethyl-5-methylcyclohexan-1-one) dissolve Dissolve in CDCl3 sample->dissolve vcd_ir Acquire VCD & IR Spectra dissolve->vcd_ir comparison Compare Experimental & Calculated Spectra vcd_ir->comparison model Build Model of One Enantiomer (e.g., (2R, 5R)) conf_search Conformational Search model->conf_search dft DFT Optimization & Frequency Calculation conf_search->dft spec_calc Calculate VCD & IR Spectra dft->spec_calc boltzmann Boltzmann Averaging spec_calc->boltzmann boltzmann->comparison assignment Assign Absolute Configuration comparison->assignment

Caption: Workflow for absolute configuration determination using VCD.

Single-Crystal X-ray Diffraction (SXD): The Gold Standard

When a suitable single crystal can be obtained, SXD provides the most definitive assignment of absolute configuration. The technique relies on the anomalous dispersion of X-rays by the electrons of the atoms in the crystal.

  • Crystallization: Grow a high-quality single crystal of enantiomerically pure 2-Ethyl-5-methylcyclohexan-1-one. This is often the most challenging step and may require screening of various solvents and crystallization conditions.

  • Data Collection: Mount the crystal on a diffractometer and collect diffraction data using a suitable X-ray source (e.g., Cu Kα radiation).

  • Structure Solution and Refinement: Solve the crystal structure to determine the connectivity and relative stereochemistry of the molecule.

  • Absolute Structure Determination: Refine the structural model against the diffraction data, including the effects of anomalous dispersion. The Flack parameter is a critical value that should refine to a value close to 0 for the correct enantiomer, and close to 1 for the incorrect enantiomer. A value near 0 with a small standard uncertainty provides high confidence in the assignment.

SXD_Workflow start Enantiopure Sample crystallization Grow Single Crystal start->crystallization data_collection X-ray Diffraction Data Collection crystallization->data_collection structure_solution Structure Solution & Relative Stereochemistry data_collection->structure_solution anomalous_dispersion Refinement with Anomalous Dispersion structure_solution->anomalous_dispersion flack_parameter Analyze Flack Parameter anomalous_dispersion->flack_parameter assignment Definitive Absolute Configuration flack_parameter->assignment

Caption: Workflow for absolute configuration determination using SXD.

NMR with Mosher's Method: A Derivatization Approach

For molecules that are difficult to crystallize, the Mosher's method offers a robust NMR-based alternative.[11] This method requires the chemical conversion of the ketone to the corresponding alcohol, 2-Ethyl-5-methylcyclohexan-1-ol, which can then be derivatized.

  • Reduction of the Ketone: Reduce the enantiopure 2-Ethyl-5-methylcyclohexan-1-one to the corresponding alcohol using a mild reducing agent (e.g., NaBH4). This will produce a mixture of diastereomeric alcohols. The major diastereomer should be isolated.

  • Derivatization: React two separate aliquots of the isolated alcohol with (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl) and (S)-(+)-MTPA-Cl to form the (S)- and (R)-Mosher's esters, respectively.

  • NMR Analysis: Acquire ¹H NMR spectra for both diastereomeric esters.

  • Data Analysis:

    • Assign the proton signals for both esters.

    • Calculate the chemical shift differences (Δδ = δS - δR) for the protons on either side of the newly formed ester linkage.

    • Protons on one side of the Mosher ester plane will have a positive Δδ, while those on the other side will have a negative Δδ. This pattern allows for the determination of the absolute configuration of the alcohol, and by extension, the precursor ketone.[12]

Mosher_Workflow cluster_derivatization Derivatization start Enantiopure Ketone reduction Reduction to Alcohol (e.g., NaBH4) start->reduction isolation Isolate Major Diastereomeric Alcohol reduction->isolation ester_S React with (R)-MTPA-Cl (forms S-ester) isolation->ester_S ester_R React with (S)-MTPA-Cl (forms R-ester) isolation->ester_R nmr Acquire ¹H NMR Spectra of both esters ester_S->nmr ester_R->nmr analysis Calculate Δδ = δS - δR nmr->analysis assignment Determine Absolute Configuration analysis->assignment

Caption: Workflow for Mosher's method applied to a ketone.

Conclusion and Recommendations

The choice of method for determining the absolute configuration of 2-Ethyl-5-methylcyclohexan-1-one is a balance of sample availability, accessibility of instrumentation, and the required level of certainty.

  • For a definitive and unambiguous assignment, Single-Crystal X-ray Diffraction is the gold standard. However, the success of this method is entirely dependent on the ability to grow high-quality single crystals.

  • Vibrational Circular Dichroism is a highly recommended and powerful alternative, particularly if the sample is an oil or does not readily crystallize. Its non-destructive nature and applicability to a wide range of molecules make it a versatile tool. The requirement for computational modeling adds a layer of complexity but also provides valuable conformational insights.

  • The Mosher's method is a viable option if access to a VCD spectrometer or X-ray diffractometer is limited. The primary drawback is the need for chemical modification of the starting material, which introduces additional synthetic steps and the potential for complications.

  • ECD/ORD is the least recommended method for this specific molecule due to the weak electronic transition of the ketone chromophore, which is likely to result in an inconclusive Cotton effect.

Ultimately, for a comprehensive and robust determination of the absolute configuration of 2-Ethyl-5-methylcyclohexan-1-one, a combination of methods is often the most rigorous approach. For instance, a tentative assignment by VCD could be subsequently confirmed by SXD if crystals can be obtained. This multi-faceted strategy provides the highest level of confidence in the final stereochemical assignment, a critical aspect of modern chemical research and development.

References

  • Determination of Absolute and Relative Configuration by Chiroptical Methods. (n.d.).
  • A vibrational circular dichroism approach to the determination of the absolute configuration of flexible and transparent molecules: fluorenone ketals of 1,n-diols. (2010). Physical Chemistry Chemical Physics, 12(18), 4725–4732. [Link]

  • Determination of absolute configuration of α-hydroxy ketones using NMR. (n.d.). ResearchGate. Retrieved from [Link]

  • Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. Retrieved from [Link]

  • Direct determination of absolute stereochemistry of α-methylselenocysteine utilizing 1H, 13C, 19F, and 77Se NMR spectroscopies. (2021). The Aquila Digital Community. Retrieved from [Link]

  • How to Determine the R and S Configuration. (2025, July 23). Chemistry Steps. Retrieved from [Link]

  • Steps to follow to assign the absolute configuration of ketone cyanohydrins using 9 as example. (n.d.). ResearchGate. Retrieved from [Link]

  • Absolute configuration assigned by X-ray crystallographic analysis of (R,R,R)-2e and (R,R,R)-2j. (n.d.). ResearchGate. Retrieved from [Link]

  • Determination of Absolute Configuration via Vibrational Circular Dichroism. (2004). Chirality, 16 Suppl, S53-63. [Link]

  • How do I determine the absolute configuration experimentally? (2012, May 4). Chemistry Stack Exchange. Retrieved from [Link]

  • Absolute Configuration of Small Molecules by Co‐Crystallization. (n.d.). PMC - NIH. Retrieved from [Link]

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  • OPTICAL ROTATORY DISPERSION. (n.d.). Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 2-Ethyl-5-methylcyclohexan-1-one

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste is not just a matter of regulatory compliance, but a cornerstone of a safe and ethical research enviro...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste is not just a matter of regulatory compliance, but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Ethyl-5-methylcyclohexan-1-one (CAS No. 116530-93-9), a specialty ketone used in various synthetic applications. By understanding the chemical nature of this compound and adhering to established safety protocols, laboratories can ensure the protection of their personnel and the environment.

Hazard Identification and Risk Assessment: Understanding the "Why"

Based on this comparative analysis, 2-Ethyl-5-methylcyclohexan-1-one should be handled as a flammable liquid .[1] Vapors may be heavier than air and can form explosive mixtures with air, especially at elevated temperatures.[1] Therefore, all handling and disposal procedures must be conducted with strict adherence to protocols for flammable substances.

Key Assumed Hazards:

  • Flammability: Presumed to be a Category 3 Flammable Liquid, indicating a flash point that presents a fire hazard under normal laboratory conditions.[1]

  • Inhalation Toxicity: Vapors may cause respiratory irritation.

  • Skin and Eye Irritation: Direct contact may cause irritation.

  • Environmental Hazard: Improper disposal can lead to the contamination of soil and water.

The foundational principle of its disposal is that it is classified as a hazardous waste and must not be disposed of down the sanitary sewer.[2]

PropertyValueSource
CAS Number 116530-93-9[3][4]
Molecular Formula C9H16O[3][5]
Molecular Weight 140.22 g/mol [4][6]
Assumed Hazard Class 3 (Flammable Liquid)[1]

Personal Protective Equipment (PPE): Your First Line of Defense

Prior to handling 2-Ethyl-5-methylcyclohexan-1-one for any purpose, including disposal, the appropriate Personal Protective Equipment (PPE) must be worn. This is a non-negotiable aspect of laboratory safety.

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn.

  • Body Protection: A flame-retardant lab coat is required.

  • Respiratory Protection: Handling should be performed in a well-ventilated area, preferably within a chemical fume hood. If there is a risk of vapor inhalation, a respirator with an appropriate organic vapor cartridge should be used.

Waste Segregation and Collection: A Critical Step for Safety and Compliance

Proper segregation of chemical waste is essential to prevent dangerous reactions and to ensure compliant disposal.

Step-by-Step Collection Protocol:
  • Select an Appropriate Waste Container:

    • Use a designated, leak-proof container made of a material compatible with ketones. Glass or polyethylene containers are generally suitable.

    • The container must have a secure, tight-fitting lid.

  • Label the Waste Container:

    • As soon as the first drop of waste is added, the container must be labeled.

    • The label must clearly state "Hazardous Waste" and list the full chemical name: "Waste 2-Ethyl-5-methylcyclohexan-1-one".

    • If mixed with other solvents, all components must be listed with their approximate percentages.

  • Do Not Mix Incompatible Wastes:

    • Never mix 2-Ethyl-5-methylcyclohexan-1-one waste with strong oxidizing agents, acids, or bases.

  • Keep the Container Closed:

    • The waste container must be kept securely closed at all times, except when adding waste. This minimizes the release of flammable vapors.

WasteSegregation cluster_lab Laboratory Operations cluster_waste Waste Collection Area cluster_incompatible Incompatible Waste Streams A 2-Ethyl-5-methylcyclohexan-1-one (Unused or Spent) B Designated, Labeled Hazardous Waste Container (Flammable Liquids) A->B Transfer via Funnel D Acids/Bases E Oxidizers F Aqueous Waste C Licensed Hazardous Waste Disposal Facility B->C Scheduled Pickup

Caption: Waste Disposal Workflow for 2-Ethyl-5-methylcyclohexan-1-one.

Spill Management: Preparedness is Key

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

  • Evacuate and Alert:

    • Alert all personnel in the immediate area.

    • If the spill is large or in a poorly ventilated area, evacuate the laboratory and contact your institution's Environmental Health and Safety (EHS) department.

  • Control Ignition Sources:

    • Immediately extinguish any open flames and turn off nearby electronic equipment.

  • Contain the Spill:

    • For small spills, use a chemical spill kit with an absorbent material suitable for flammable liquids (e.g., vermiculite or sand). Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Clean the Area:

    • Once the liquid is absorbed, the contaminated material must be collected using non-sparking tools.

    • Place the contaminated absorbent material in a sealed, labeled hazardous waste container.

  • Decontaminate:

    • Wipe the spill area with a detergent solution and water.

Final Disposal Procedures: Partnering with Professionals

The final step in the disposal process is the transfer of the hazardous waste to a licensed disposal facility.

  • Storage Pending Disposal:

    • Store the sealed and labeled waste container in a designated satellite accumulation area.

    • This area should be well-ventilated, away from heat and ignition sources, and segregated from incompatible materials.

  • Arrange for Pickup:

    • Contact your institution's EHS department or a certified hazardous waste management contractor to schedule a pickup.

    • Do not attempt to transport hazardous waste in a personal vehicle.

Caption: Decision Tree for 2-Ethyl-5-methylcyclohexan-1-one Waste.

By adhering to these procedures, research professionals can ensure that the disposal of 2-Ethyl-5-methylcyclohexan-1-one is conducted in a manner that is safe, compliant, and environmentally responsible.

References

  • American Elements. (n.d.). 2-ethyl-5-methylcyclohexan-1-one. Retrieved from [Link]

  • LookChem. (n.d.). 2-ethyl-5-methyl-cyclohexanone. Retrieved from [Link]

  • Maratek Environmental. (2021, April 6). Can Methyl Ethyl Ketone (MEK) be Recycled for Industrial Use?. Retrieved from [Link]

  • PubChem. (n.d.). 2-Ethyl-5-methylcyclohexan-1-one. Retrieved from [Link]

  • Iowa Department of Natural Resources. (n.d.). Household Hazardous Waste: How to Dispose of Solvents. Retrieved from [Link]

  • Maratek Environmental. (2021, April 6). Can Methyl Ethyl Ketone (MEK) be Recycled for Industrial Use?. Retrieved from [Link]

  • NIST. (n.d.). 2-Cyclohexen-1-one, 2-methyl-5-(1-methylethyl)-, (S)-. Retrieved from [Link]

  • PubChem. (n.d.). 2-Ethyl-5-methylcyclohexan-1-ol. Retrieved from [Link]

  • PubChem. (n.d.). (1R,2R,5R)-2-ethyl-5-methylcyclohexan-1-ol. Retrieved from [Link]

  • University of North Carolina at Chapel Hill. (n.d.). 7.2 Organic Solvents. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). Procedure for Disposing of Hazardous Waste. Retrieved from [Link]

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